Methyl 11-methyltridecanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 11-methyltridecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-4-14(2)12-10-8-6-5-7-9-11-13-15(16)17-3/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVISLMYSJMHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556274 | |
| Record name | Methyl 11-methyltridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5487-62-7 | |
| Record name | Methyl 11-methyltridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 11-methyltridecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 11-methyltridecanoate from its corresponding carboxylic acid, 11-methyltridecanoic acid. The primary focus of this document is the Fischer-Speier esterification, a robust and widely adopted method for the preparation of fatty acid methyl esters (FAMEs). This guide includes detailed experimental protocols, expected quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.
Core Synthesis Pathway: Fischer-Speier Esterification
The conversion of 11-methyltridecanoic acid to this compound is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol (B129727). The equilibrium of the reaction is driven towards the formation of the ester product by using a large excess of the alcohol and often by the removal of water as it is formed.[1][2]
The overall reaction is as follows:
11-methyltridecanoic acid + Methanol ⇌ this compound + Water
Commonly used acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1]
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound via Fischer-Speier esterification.
Materials:
-
11-methyltridecanoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄, 95-98%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 11-methyltridecanoic acid in a significant molar excess of anhydrous methanol (e.g., a 30:1 to 50:1 molar ratio of methanol to the carboxylic acid).[3]
-
Catalyst Addition: With continuous stirring, slowly and carefully add concentrated sulfuric acid to the solution. The amount of catalyst should be approximately 1-2% of the weight of the 11-methyltridecanoic acid.[3]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) with constant stirring. The reaction is typically maintained at reflux for 2-6 hours.[3] The progress of the esterification can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of hexane to extract the methyl ester.[3]
-
Washing: Wash the organic layer sequentially with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst. A final wash with deionized water is recommended to remove any residual salts.[4]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the anhydrous sodium sulfate and remove the hexane and excess methanol using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If further purification is required, the crude product can be purified by silica (B1680970) gel column chromatography.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters for Fischer Esterification
| Parameter | Value |
| Catalyst | H₂SO₄ |
| Catalyst Concentration | 1-2% (w/w of carboxylic acid)[3] |
| Methanol to Acid Molar Ratio | 30:1 to 50:1[3] |
| Reaction Temperature | 65-70 °C (Reflux)[4] |
| Reaction Time | 2-6 hours[3] |
| Expected Yield | >90% |
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Values |
| ¹H NMR (CDCl₃, 300 MHz) | δ ~3.67 (s, 3H, -OCH₃), ~2.30 (t, 2H, -CH₂COO-), ~1.62 (m, 2H, -CH₂-CCOO-), ~1.26 (br s, methylene (B1212753) protons), ~0.88 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ ~174.4 (C=O), ~51.4 (-OCH₃), and various signals for the aliphatic chain carbons. |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z 242. Characteristic fragment ions at m/z 74 (McLafferty rearrangement) and 87.[5] |
| Infrared (IR) | Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1170 cm⁻¹. |
Note: NMR chemical shifts are approximate and can vary slightly based on the solvent and instrument used. The provided data is based on typical values for similar long-chain fatty acid methyl esters.[6]
Mandatory Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification of 11-methyltridecanoic acid.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Workflow
This diagram outlines the logical sequence of the experimental procedure for the synthesis of this compound.
Caption: Synthesis and Work-up Workflow.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 12-methyltridecanoate | C15H30O2 | CID 21204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 11-methyltridecanoate (CAS 5487-62-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 11-methyltridecanoate is a branched-chain fatty acid methyl ester (FAME) with the CAS number 5487-62-7. This technical guide provides a comprehensive overview of its known properties. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the synthesis and analysis of branched-chain FAMEs, which are directly applicable to this compound. Furthermore, potential biological activities are discussed in the context of related branched-chain fatty acid esters, offering a framework for future research. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research setting.
Physicochemical Properties
Currently, detailed experimental data for this compound is scarce in publicly available literature. The majority of the available information is estimated. It is crucial to distinguish this compound from its linear isomer, methyl tridecanoate (B1259635) (CAS 1731-88-0), as their physical and biological properties may differ significantly.
| Property | Value | Source |
| CAS Number | 5487-62-7 | [1] |
| Molecular Formula | C15H30O2 | [2] |
| Molecular Weight | 242.40 g/mol | [2] |
| Synonyms | Tridecanoic acid, 11-methyl-, methyl ester | [1] |
| Boiling Point | 281.35 °C (estimated) | [1] |
| Vapor Pressure | 0.004 mmHg @ 25 °C (estimated) | [1] |
| Flash Point | 125.00 °C (257.00 °F) TCC (estimated) | [1] |
| logP (o/w) | 6.234 (estimated) | [1] |
Experimental Protocols
Synthesis: Acid-Catalyzed Esterification of 11-Methyltridecanoic Acid
This protocol describes the direct esterification of the corresponding carboxylic acid, which is a common and effective method for preparing FAMEs.
Materials:
-
11-Methyltridecanoic acid
-
Anhydrous methanol (B129727) (CH3OH)
-
Concentrated sulfuric acid (H2SO4)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 11-methyltridecanoic acid in a 30-50 fold molar excess of anhydrous methanol.
-
Catalyst Addition: With continuous stirring, slowly add concentrated sulfuric acid to the solution, equivalent to 1-2% of the weight of the 11-methyltridecanoic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with constant stirring for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add an equal volume of hexane. Mix thoroughly to extract the methyl ester into the organic phase.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and a final wash with water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the anhydrous sodium sulfate and remove the hexane and excess methanol using a rotary evaporator.
-
Purification: For high purity, the crude this compound can be purified by fractional distillation under reduced pressure.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs. The following is a general protocol that can be adapted for this compound.
Materials and Equipment:
-
This compound sample
-
Hexane (or other suitable volatile solvent)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 mg/mL).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Separation:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Column Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature (e.g., 280°C) and hold for 5 minutes. This program should be optimized based on the specific instrument and column.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of a related branched-chain FAME, methyl 12-methyltridecanoate, shows characteristic fragments that can be used as a reference for interpreting the fragmentation pattern.[3]
Potential Biological Activities and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways of this compound. However, research on other branched-chain fatty acid esters has revealed a range of biological effects, suggesting potential areas for investigation.
Branched-chain fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[4] These molecules can potentiate glucose-stimulated insulin (B600854) secretion and have anti-inflammatory effects in immune cells.[4] The position of the methyl branch can influence the specific biological activity.[4]
Given this, it is plausible that this compound could exhibit biological activities. Future research could explore its potential effects on metabolic pathways, inflammatory responses, and its role as a signaling molecule.
Conclusion
This compound remains a poorly characterized compound. This guide has consolidated the available physicochemical data and provided robust, generalized protocols for its synthesis and analysis. The discussion of the biological activities of related compounds suggests that this compound may be a candidate for future investigation in the fields of metabolic and inflammatory diseases. The experimental workflows and logical diagrams presented herein offer a foundational resource for researchers embarking on the study of this and other branched-chain fatty acid methyl esters.
References
- 1. methyl 11-methyl tridecanoate, 5487-62-7 [thegoodscentscompany.com]
- 2. guidechem.com [guidechem.com]
- 3. Methyl 12-methyltridecanoate | C15H30O2 | CID 21204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 11-methyltridecanoate: An Examination of its Natural Presence
Contrary to the premise of a widespread natural occurrence, current scientific and chemical databases indicate that Methyl 11-methyltridecanoate is not a naturally occurring compound[1][2]. This technical brief addresses the available information regarding this specific fatty acid methyl ester and clarifies its status based on existing data.
Natural Occurrence: An Absence of Evidence
An extensive review of chemical databases and scientific literature reveals no documented natural sources of this compound. Resources such as The Good Scents Company and FlavScents, which compile information on flavor and fragrance compounds, explicitly state that this particular chemical is "not found in nature"[1][2].
It is crucial to distinguish this compound from other structurally similar but distinct compounds. The scientific literature contains numerous references to related molecules, including:
-
Methyl tridecanoate (B1259635): The methyl ester of the straight-chain tridecanoic acid.
-
Methyl 12-methyltridecanoate: Also known as methyl isomyristate or methyl isotetradecanoate, an isomer of the requested compound[3].
While these related compounds have been identified in various natural contexts, this does not extend to this compound.
Synthetic Availability
This compound is available commercially as a synthetic compound for research purposes. Chemical suppliers offer it as a standard for experimental use[1].
Conclusion
Based on currently available data, this compound is not a naturally occurring substance. Therefore, a discussion of its natural sources, biosynthesis, or the experimental protocols for its extraction from natural materials is not applicable. Researchers and scientists interested in this compound should source it from chemical suppliers for their studies. The absence of this compound in nature precludes the creation of diagrams for signaling pathways or experimental workflows related to its natural occurrence.
References
"Methyl 11-methyltridecanoate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester. This document is intended to be a valuable resource for professionals in research and drug development, offering organized data, detailed experimental protocols, and visual workflows to support scientific endeavors.
Physical and Chemical Properties
This compound is the methyl ester of 11-methyltridecanoic acid. Its branched-chain structure influences its physical properties, differentiating it from its straight-chain isomer, methyl tridecanoate (B1259635). The following tables summarize the available quantitative data for this compound. For context and comparison, data for the more extensively studied straight-chain isomer, Methyl tridecanoate, is also provided where specific data for the branched compound is unavailable.
Table 1: General and Physical Properties
| Property | Value for this compound | Value for Methyl tridecanoate (for comparison) |
| CAS Number | 5487-62-7[1] | 1731-88-0[2] |
| Molecular Formula | C15H30O2[3] | C14H28O2[2] |
| Molecular Weight | 242.40 g/mol [3] | 228.37 g/mol [2] |
| Appearance | - | Colorless, oily liquid[4] |
| Boiling Point | 281.35 °C (estimated)[1] | 131 °C at 4 mmHg[2] |
| Melting Point | - | 5.5 °C[2] |
| Density | - | 0.864 g/mL at 25 °C[2] |
| Flash Point | 125.00 °C (estimated)[1] | >110 °C[5][6] |
| Vapor Pressure | 0.004 mmHg at 25 °C (estimated)[1] | - |
Table 2: Solubility Data
| Solvent | Solubility of this compound | Solubility of Methyl tridecanoate (for comparison) |
| Water | 0.134 mg/L at 25 °C (estimated)[1] | Insoluble[4] |
| Organic Solvents | - | Generally soluble in ether, benzene, and chloroform[4]. Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml)[7]. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of branched-chain fatty acid methyl esters like this compound.
Synthesis: Acid-Catalyzed Esterification
This protocol is adapted from the synthesis of methyl tridecanoate and can be applied to the synthesis of this compound from 11-methyltridecanoic acid.[8]
Materials:
-
11-methyltridecanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 11-methyltridecanoic acid in a molar excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the fatty acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and transfer it to a separatory funnel.
-
Extraction and Washing: Add an equal volume of hexane and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst. A final wash with water is recommended.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis and identification of fatty acid methyl esters.
Instrumentation and Conditions (General):
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., BPX70).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: A temperature gradient is typically used to separate FAMEs based on their boiling points and polarity. An example program could be: initial temperature of 60°C, hold for 1 min, ramp to 170°C at 50°C/min, hold for 6 min, ramp to 200°C at 2.5°C/min, hold for 3 min, ramp to 222°C at 10°C/min, hold for 8.7 min, and then ramp to 255°C at 50°C/min and hold for 1 min.[9]
-
Carrier Gas: Helium or hydrogen.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis: Identification of this compound is based on its retention time and comparison of its mass spectrum with reference spectra.
Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules, including branched-chain fatty acid methyl esters.
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).
Expected ¹H NMR Signals:
-
A strong singlet around 3.7 ppm corresponding to the methyl ester protons.
-
A doublet for the methyl group at the 11-position.
-
A triplet for the terminal methyl group.
-
A complex multiplet for the methine proton at the 11-position.
-
A series of multiplets for the methylene (B1212753) protons along the carbon chain.
Expected ¹³C NMR Signals:
-
A signal for the carbonyl carbon of the ester group.
-
A signal for the methoxy (B1213986) carbon of the ester group.
-
Distinct signals for the methyl carbons at the 11-position and the terminus.
-
A signal for the methine carbon at the 11-position.
-
A series of signals for the methylene carbons.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the biological activity and associated signaling pathways of this compound. Research on its straight-chain isomer, methyl tridecanoate, has suggested potential antimicrobial and semiochemical properties. However, further investigation is required to determine if these activities are also characteristic of the branched-chain isomer and to elucidate any specific molecular targets or signaling cascades involved.
Conclusion
This technical guide provides a consolidated overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. While data on its biological functions remain scarce, the information presented here serves as a foundational resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, facilitating further exploration into the potential applications of this branched-chain fatty acid methyl ester.
References
- 1. methyl 11-methyl tridecanoate, 5487-62-7 [thegoodscentscompany.com]
- 2. Methyl tridecanoate = 97 GC 1731-88-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl tridecanoate, 97% | Fisher Scientific [fishersci.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Methyl 11-methyltridecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques and methodologies required for the structural elucidation of Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester (FAME). The document outlines key experimental protocols, data interpretation, and visualizations to aid researchers in the identification and characterization of this molecule.
Introduction
This compound (C15H30O2, CAS No. 5487-62-7) is an anteiso-branched-chain fatty acid methyl ester. The precise determination of its molecular structure is critical for its application in various research fields, including lipidomics and as a reference standard. This guide details the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for its unambiguous structural characterization.
Core Analytical Techniques
The primary methods for the structural elucidation of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
GC-MS is a powerful technique for the analysis of volatile compounds like FAMEs. It provides information on the molecular weight and fragmentation pattern, which is crucial for identifying the position of the methyl branch.
Expected Mass Spectral Data
While a publicly available mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on the known behavior of anteiso-branched-chain FAMEs. For comparison, the mass spectrum of the isomeric iso-branched FAME, Methyl 12-methyltridecanoate, shows characteristic fragments.
| m/z | Interpretation for this compound (Predicted) |
| 242 | Molecular Ion [M]⁺ |
| 213 | Loss of an ethyl group (-C2H5) from the branched end [M-29]⁺ |
| 185 | Loss of a butyl group (-C4H9) including the branch [M-57]⁺ |
| 74 | McLafferty rearrangement fragment, characteristic of methyl esters |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methyl ester, the terminal methyl groups of the branched chain, and the long methylene (B1212753) chain. The chemical shifts can be estimated based on analogous straight-chain and branched-chain FAMEs.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~3.67 | Singlet | 3H | Methoxy (B1213986) group (-OCH₃) |
| ~2.30 | Triplet | 2H | Methylene group α to carbonyl (C2, -CH₂-COO) |
| ~1.62 | Multiplet | 2H | Methylene group β to carbonyl (C3, -CH₂-C-COO) |
| ~1.50 | Multiplet | 1H | Methine proton at the branch point (C11) |
| ~1.26 | Broad Singlet | ~16H | Methylene groups in the chain |
| ~0.86 | Triplet | 3H | Terminal methyl group (C13) |
| ~0.85 | Doublet | 3H | Methyl group at the branch point (C11-CH₃) |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will distinguish the carbonyl carbon, the methoxy carbon, the carbons at the branch point, and the different methylene and methyl carbons in the chain. Data for the isomeric Methyl 12-methyltridecanoate can be found in public databases and serves as a useful comparison.[1]
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~174.4 | Carbonyl carbon (C1, -COO-) |
| ~51.4 | Methoxy carbon (-OCH₃) |
| ~36.0 | Methine carbon at branch point (C11) |
| ~34.1 | Methylene α to carbonyl (C2) |
| ~29.0 - 29.7 | Methylene carbons in the long chain |
| ~27.0 | Methylene adjacent to the branch (C10) |
| ~25.0 | Methylene β to carbonyl (C3) |
| ~19.0 | Methyl carbon at the branch point (C11-CH₃) |
| ~11.0 | Terminal methyl carbon (C13) |
Experimental Protocols
For analysis, fatty acids are typically converted to their methyl esters to increase volatility for GC-MS.
Acid-Catalyzed Esterification Protocol:
-
Dissolve the fatty acid sample in anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).
-
Reflux the mixture for 1-2 hours.
-
After cooling, add water and extract the FAMEs with a non-polar solvent like hexane.
-
Wash the organic layer with a dilute sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
| Parameter | Value |
| GC Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a proton-decoupled sequence should be used.
Visualizations
References
Methyl 11-methyltridecanoate: A Potential Novel Biomarker for Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating global prevalence of metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, necessitates the discovery of novel biomarkers for early diagnosis, patient stratification, and the development of targeted therapies.[1][2][3] While a number of biomarkers are currently in use, the search for more specific and sensitive indicators of metabolic dysregulation continues.[2][4] In this context, fatty acids, particularly those of exogenous or microbial origin, have garnered significant interest. This guide explores the potential of Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester, as an emerging biomarker in metabolic diseases.
Introduction to this compound
This compound is the methyl ester of 11-methyltridecanoic acid. The latter is a saturated branched-chain fatty acid (BCFA). BCFAs are characterized by the presence of one or more methyl groups on the fatty acid backbone. While less abundant than their straight-chain counterparts in humans, BCFAs play crucial roles in cellular function and are increasingly recognized for their potential as biomarkers of dietary intake, gut microbiome activity, and metabolic health.[5][6]
The primary sources of BCFAs in humans are from the diet, particularly from dairy products and ruminant fats, and from de novo synthesis by the gut microbiota.[1] The presence and concentration of specific BCFAs, such as 11-methyltridecanoic acid, may therefore reflect the composition and metabolic activity of the gut microbiome, a key player in the pathophysiology of many metabolic diseases.
Scientific Rationale for Biomarker Potential
The hypothesis that this compound could serve as a biomarker for metabolic diseases is built upon the established associations of odd-chain and branched-chain fatty acids with these conditions.
-
Association of Odd-Chain Fatty Acids (OCFAs) with Metabolic Health: Higher circulating levels of OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been consistently linked to a lower risk of T2D and NAFLD.[1][7] These fatty acids are primarily derived from dairy consumption and gut microbial metabolism.[1] Tridecanoic acid (C13:0), a related odd-chain fatty acid, is also largely attributed to microbial origins.[1]
-
Role of Branched-Chain Fatty Acids (BCFAs) in Cellular Signaling: BCFAs are not merely structural components of cell membranes; they are also bioactive molecules that can modulate signaling pathways. For instance, certain BCFAs have been shown to be potent activators of peroxisome proliferator-activated receptor alpha (PPARα).[8] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, and its activation can lead to increased fatty acid oxidation and a reduction in hepatic triglyceride levels.[8]
-
Gut Microbiome and Metabolic Disease: The gut microbiome is intricately linked to host metabolism. Dysbiosis, or an imbalance in the gut microbial community, has been implicated in the development of obesity, insulin (B600854) resistance, and NAFLD. As a potential product of gut microbial metabolism, altered levels of 11-methyltridecanoic acid could serve as a direct readout of these microbial shifts.
Quantitative Data Analysis
To date, there is a paucity of published studies specifically quantifying this compound in large human cohorts with metabolic diseases. However, based on the analysis of other novel fatty acid biomarkers, a proposed structure for presenting such data is provided below. This table serves as a template for researchers investigating the potential of this compound as a biomarker.
| Biomarker | Metabolic Disease | Patient Cohort (n) | Concentration (µM) (Mean ± SD) | Control Cohort (n) | Concentration (µM) (Mean ± SD) | p-value | Reference |
| This compound | Type 2 Diabetes | 500 | Hypothetical Data | 500 | Hypothetical Data | <0.05 | |
| NAFLD | 350 | Hypothetical Data | 350 | Hypothetical Data | <0.05 | ||
| Metabolic Syndrome | 420 | Hypothetical Data | 420 | Hypothetical Data | <0.05 |
Table 1: Hypothetical Quantitative Data for this compound as a Biomarker for Metabolic Diseases. This table illustrates how quantitative data for this compound could be presented. The values are hypothetical and intended to serve as a template for future studies.
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. The following protocol outlines a standard workflow using gas chromatography-mass spectrometry (GC-MS), a robust and widely adopted technique for fatty acid analysis.[9]
Lipid Extraction from Biological Samples
This protocol is adapted from standard lipid extraction methods and is suitable for plasma, serum, or tissue homogenates.[9][10]
Materials:
-
Biological sample (e.g., 100 µL of plasma or serum)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS) solution: A known concentration of a non-endogenous fatty acid methyl ester (e.g., methyl heptadecanoate) in a suitable solvent.
Procedure:
-
To the biological sample, add the internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase), which contains the lipids, and transfer it to a clean tube.
-
Dry the lipid extract under a stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile methyl esters.
Materials:
-
Dried lipid extract
-
Methanolic HCl (5-10% v/v) or 14% Boron Trifluoride (BF3) in methanol
-
Saturated NaHCO₃ solution or water
Procedure:
-
Add methanolic HCl or BF3-methanol to the dried lipid extract.
-
Securely cap the tube and heat at 60-100°C for 1-2 hours.[9]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution or water to stop the reaction and extract the FAMEs.[9]
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.[9]
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.[9]
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column for FAME analysis (e.g., a polar column)
Typical GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 250°C) to elute all FAMEs.
-
MS Parameters: Use electron ionization (EI) and scan a mass range appropriate for FAMEs (e.g., m/z 50-500). For targeted analysis, selective ion monitoring (SIM) can be used for higher sensitivity.
Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound and the internal standard.[9] The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration in the unknown samples.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway
The following diagram illustrates the hypothetical pathway from gut microbial production of 11-methyltridecanoic acid to the potential activation of PPARα and its downstream metabolic effects.
Caption: Proposed pathway of 11-methyltridecanoic acid from gut to liver.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the analysis of this compound as a biomarker.
Caption: Experimental workflow for biomarker analysis.
Future Directions and Conclusion
This compound represents a promising but currently under-investigated potential biomarker for metabolic diseases. Its likely origin from the gut microbiome places it at the intersection of diet, microbial metabolism, and host health, a critical nexus in the pathophysiology of metabolic disorders.
Future research should focus on:
-
Method Development and Validation: Establishing and validating robust, high-throughput analytical methods for the precise quantification of this compound in large clinical cohorts.
-
Clinical Correlation Studies: Conducting large-scale observational studies to determine the association between circulating levels of this compound and the prevalence, incidence, and severity of various metabolic diseases.
-
Mechanistic Studies: Investigating the direct effects of 11-methyltridecanoic acid on relevant cell types (e.g., hepatocytes, adipocytes, immune cells) to elucidate the underlying molecular mechanisms of its potential bioactivity.
-
Microbiome Studies: Exploring the specific gut microbial species and metabolic pathways responsible for the production of 11-methyltridecanoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Decoding Health: Exploring Essential Biomarkers Linked to Metabolic Dysfunction-Associated Steatohepatitis and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pathways in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. lipidmaps.org [lipidmaps.org]
Methodological & Application
Application Note: Preparation of Methyl 11-methyltridecanoate Samples for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of fatty acids.[1] However, the direct analysis of free fatty acids is often hindered by their low volatility and the polar nature of their carboxyl groups, which can lead to poor chromatographic peak shape and inaccurate results.[1] To overcome these challenges, a derivatization step is essential. The most common approach is the conversion of fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs) through a process called esterification.[1][2] This conversion neutralizes the polar carboxyl group, enabling effective separation based on properties like boiling point and molecular geometry.[1]
This application note provides a comprehensive protocol for the sample preparation of lipids from various matrices for the analysis of Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester, using GC-MS. The workflow covers lipid extraction, derivatization to FAMEs, and the instrumental conditions for analysis.
Experimental Protocols
The overall process for analyzing this compound involves the extraction of total lipids from the initial sample, followed by the derivatization of fatty acids into FAMEs, and finally, analysis by GC-MS.[3]
Protocol 1: Total Lipid Extraction (Adapted from Folch Method)
This protocol is suitable for a variety of sample types, including biological tissues, cell cultures, and microbial pellets.
Materials and Reagents:
-
Deionized Water
-
Homogenizer (for tissue samples)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporation system
Procedure:
-
Sample Homogenization: Weigh a precise amount of the sample (e.g., 25-50 mg of tissue) and place it in a glass centrifuge tube.[3] Add a 2:1 (v/v) mixture of chloroform:methanol. For every 1 g of sample, use 20 mL of the solvent mixture. Homogenize thoroughly.
-
Phase Separation: To the homogenate, add 0.2 volumes of deionized water or a 0.9% NaCl solution to induce phase separation.[3] Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 5,000 rpm) for 10 minutes to achieve a clear separation of the layers.[3]
-
Lipid Collection: Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids. Carefully aspirate and discard the upper aqueous layer. Using a clean glass Pasteur pipette, collect the lower chloroform layer and transfer it to a new, clean glass tube.
-
Drying: Evaporate the solvent from the collected lipid extract to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.
Protocol 2: Acid-Catalyzed Derivatization to FAMEs
This is a robust and widely used method for converting both free fatty acids and esterified fatty acids (from glycerolipids) into FAMEs.
Materials and Reagents:
-
Sulfuric acid (H₂SO₄) in methanol (e.g., 4% v/v) or Boron trichloride (B1173362) (BCl₃) in methanol (12% w/w).[2][3]
-
Hexane (B92381) (GC grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate (B86663)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Reagent Addition: Add 1 mL of 4% H₂SO₄ in methanol to the dried lipid extract from the previous step.[3]
-
Reaction: Tightly cap the tube, flush with nitrogen gas to prevent oxidation, and heat the mixture at 80-85°C for 60 minutes in a heating block or water bath.[3]
-
Cooling: Allow the reaction tube to cool to room temperature.
-
FAME Extraction: Add 1 mL of deionized water and 1 mL of hexane to the tube.[2][3] Vortex vigorously for 1 minute to partition the newly formed FAMEs into the upper organic (hexane) layer.
-
Phase Separation: Centrifuge at 5,000 rpm for 10 minutes to cleanly separate the layers.[3]
-
Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[2] To remove any residual water, a small amount of anhydrous sodium sulfate can be added to the vial, or the hexane layer can be passed through a small column of anhydrous sodium sulfate during transfer.[2][4]
-
Concentration (Optional): If the sample concentration is low, the hexane can be partially evaporated under a gentle stream of nitrogen to concentrate the FAMEs before analysis.[3] The sample is now ready for GC-MS injection.
Workflow for Sample Preparation
Caption: Workflow for FAME Sample Preparation.
Data Presentation: Quantitative Parameters
Quantitative data for the GC-MS analysis are summarized in the tables below. Table 1 outlines the recommended instrumental conditions for the separation and detection of this compound and other bacterial FAMEs.
Table 1: Recommended GC-MS Operating Conditions for FAME Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Column | Agilent CP-Sil 8 CB (25 m x 0.32 mm ID, 0.25 µm film) or equivalent polar capillary column (e.g., HP-88, DB-FATWAX). | [5],[3] |
| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min). | [3],[6] |
| Injection Mode | Split (e.g., 1:20 ratio) or Splitless. | [5],[3] |
| Injector Temperature | 250 - 280 °C. | [3],[5] |
| Oven Program | Initial Temp: 150°C (hold 4 min), Ramp: 4°C/min to 280°C. (Note: Program should be optimized for specific column and analyte range). | [5] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI). | [3] |
| Ionization Energy | 70 eV. | [3] |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) for identification and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. | [3],[7] |
| MS Source Temperature | 230 °C. | [3] |
| MS Quad Temperature | 150 °C. |[3] |
Table 2: Reagents and Materials Summary
| Reagent/Material | Grade/Specification | Purpose |
|---|---|---|
| Chloroform | HPLC or GC Grade | Lipid Extraction |
| Methanol | HPLC or GC Grade | Lipid Extraction & Derivatization |
| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade | Catalyst for Derivatization |
| Hexane | GC Grade | FAME Extraction |
| Anhydrous Sodium Sulfate | ACS Grade, Granular | Drying Agent |
| Nitrogen Gas | High Purity (99.999%) | Solvent Evaporation |
| Standard | this compound | Identification & Quantification |
References
Application Notes and Protocols for the Derivatization of Methyl 11-methyltridecanoate for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 11-methyltridecanoate is a branched-chain fatty acid methyl ester (FAME) that may be encountered in various biological and industrial samples. Accurate and sensitive analysis of this and other branched-chain fatty acids is crucial for applications ranging from biomarker discovery to quality control in food and pharmaceutical products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for this purpose. However, effective analysis often requires derivatization to enhance the volatility, improve chromatographic separation, and increase ionization efficiency of the target analyte.
This document provides detailed application notes and protocols for the derivatization of this compound and other branched-chain fatty acids for analysis by GC-MS and LC-MS. It includes a comparison of common derivatization methods, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.
Derivatization Methods for GC-MS Analysis: A Comparative Overview
For GC-MS analysis, the primary goal of derivatization is to convert the fatty acids into their more volatile methyl esters (FAMEs). Several methods exist, each with its own advantages and disadvantages. The choice of method can impact reaction efficiency, sample throughput, and the potential for artifact formation.
Quantitative Comparison of Common FAME Derivatization Methods
| Derivatization Method | Principle | Key Advantages | Key Disadvantages | Typical Yield | Reproducibility (RSD) |
| Acid-Catalyzed Methylation (BF₃-Methanol) | Boron trifluoride acts as a Lewis acid catalyst for the esterification of free fatty acids and transesterification of glycerolipids. | Effective for a wide range of lipids, including free fatty acids.[1][2] | Reagent can degrade polyunsaturated fatty acids if not handled properly.[3] BF₃ is corrosive and requires careful handling. | >95% | <5% |
| Acid-Catalyzed Methylation (HCl-Methanol) | Methanolic HCl is a strong acid catalyst for esterification and transesterification. | Cost-effective and less prone to causing isomerization compared to BF₃.[4] All fatty acids are esterified at approximately the same rate.[4] | Can be slower than BF₃-methanol. | >95% | <5% |
| Base-Catalyzed Transesterification (Methanolic KOH) | A strong base catalyzes the transesterification of glycerolipids to FAMEs. | Rapid and proceeds under mild conditions.[5] | Not effective for esterifying free fatty acids.[5] Can lead to soap formation with high free fatty acid content. | Variable (depends on free fatty acid content) | 5-10% |
| Silylation (e.g., BSTFA, MSTFA) | Silylating agents replace active hydrogens on the carboxyl group with a trimethylsilyl (B98337) (TMS) group. | Can derivatize multiple functional groups. | TMS derivatives can be moisture-sensitive. May lead to more complex mass spectra. | >98% | <3% |
Experimental Protocols for GC-MS Derivatization
Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol
This protocol is suitable for the esterification of free fatty acids and transesterification of lipids to FAMEs.
Materials:
-
Sample containing this compound or its corresponding fatty acid.
-
14% Boron trifluoride in methanol (B129727) (BF₃-methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh or pipette the sample (containing approximately 1-10 mg of lipid) into a screw-cap glass tube.
-
Add 1 mL of hexane to dissolve the lipid sample.
-
Add 1 mL of 14% BF₃-methanol reagent to the tube.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution to the tube to stop the reaction and facilitate phase separation.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Figure 1: Workflow for BF₃-Methanol Derivatization
Protocol 2: Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (B78521) (KOH)
This protocol is suitable for the rapid transesterification of triglycerides and other esterified lipids. It is not suitable for samples with high free fatty acid content.
Materials:
-
Sample containing esterified this compound.
-
2 M Methanolic potassium hydroxide (KOH)
-
n-Hexane
-
1 M Hydrochloric acid (HCl)
-
Screw-cap glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place approximately 10 mg of the lipid extract into a screw-cap test tube.
-
Add 2 mL of n-hexane and vortex to dissolve the sample.
-
Add 0.2 mL of 2 M methanolic KOH.[5]
-
Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.[5]
-
Centrifuge briefly to separate the layers.
-
(Optional Neutralization) Add 1.2 mL of 1.0 M HCl to neutralize the base and then centrifuge.[6]
-
Carefully transfer an aliquot of the upper hexane layer to a GC vial for analysis.
Figure 2: Workflow for Methanolic KOH Derivatization
Derivatization Methods for LC-MS Analysis
For LC-MS analysis, derivatization aims to improve ionization efficiency and introduce a charged moiety for sensitive detection, particularly in positive electrospray ionization mode.
Protocol 3: Derivatization to Trimethyl-amino-ethyl (TMAE) Iodide Esters
This method is particularly useful for the analysis of very-long-chain and branched-chain fatty acids by LC-MS/MS.[1]
Materials:
-
Plasma or serum sample containing branched-chain fatty acids.
-
Internal standards (e.g., deuterated fatty acids)
-
Reagents for acid hydrolysis
-
Oxalyl chloride
-
Dimethylaminoethanol
-
Methyl iodide
-
UPLC-MS/MS system
Procedure:
-
Perform an acid hydrolysis step on the plasma or serum sample to release the fatty acids from their coenzyme A esters.[1]
-
Add internal standards to the sample.
-
Derivatize the released fatty acids using oxalyl chloride.[1]
-
Follow with the addition of dimethylaminoethanol.[1]
-
Complete the derivatization by adding methyl iodide to form the trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[1]
-
Analyze the TMAE ester derivatives using UPLC-MS/MS in positive electrospray ionization and multiple reaction-monitoring (MRM) mode.[1]
-
Quantitate using a five-point calibration curve after normalizing with the deuterated internal standards.[1]
Figure 3: Workflow for TMAE Iodide Ester Derivatization
Concluding Remarks
The selection of an appropriate derivatization method is critical for the successful analysis of this compound and other branched-chain fatty acids. For GC-MS analysis, acid-catalyzed methylation with BF₃-methanol or HCl-methanol offers a robust approach for a wide range of sample types. For LC-MS analysis, derivatization to TMAE iodide esters provides enhanced sensitivity for targeted quantitative studies. The protocols and comparative data presented in this document are intended to serve as a valuable resource for researchers in developing and implementing reliable analytical methods for these important molecules. It is always recommended to validate the chosen method for the specific sample matrix and analytical instrumentation to ensure data quality and accuracy.
References
- 1. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantification of Methyl 11-methyltridecanoate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 11-methyltridecanoate is a branched-chain fatty acid methyl ester (BCFA-ME). BCFAs are found in various biological systems and are particularly abundant in the cell membranes of many bacteria. The analysis and quantification of specific BCFAs like this compound in biological matrices such as plasma, tissues, or cell cultures can provide valuable insights into microbial populations, metabolic pathways, and disease biomarkers. This document provides a detailed protocol for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique for fatty acid analysis.
Data Presentation
The quantitative data for this compound should be summarized in a clear and structured table. Due to the limited availability of published quantitative data for this specific analyte, the following table is a template demonstrating how to present such data.
Table 1: Illustrative Quantitative Data for this compound in Human Plasma
| Sample ID | Matrix | Concentration (ng/mL) | Standard Deviation (ng/mL) | % RSD |
| Control 1 | Plasma | < LOQ | - | - |
| Control 2 | Plasma | < LOQ | - | - |
| Control 3 | Plasma | < LOQ | - | - |
| Treated 1 | Plasma | 15.2 | 1.1 | 7.2 |
| Treated 2 | Plasma | 18.5 | 1.5 | 8.1 |
| Treated 3 | Plasma | 16.8 | 1.3 | 7.7 |
LOQ: Limit of Quantification. Data are fictitious and for illustrative purposes only.
Experimental Protocols
A reliable quantification of this compound in biological samples requires meticulous sample preparation, including lipid extraction and derivatization to its methyl ester form, followed by sensitive GC-MS analysis.
Sample Preparation: Lipid Extraction
This protocol is a modified Folch method suitable for extracting total lipids from plasma or serum.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal Standard (IS): Methyl dodecanoate (B1226587) or a stable isotope-labeled branched-chain fatty acid.
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
To a glass centrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with a known amount of the internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol uses boron trifluoride (BF3) in methanol for the esterification of fatty acids.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Saturated NaCl solution
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: A mid-polar to polar column is recommended for FAME analysis (e.g., DB-23, HP-88, or equivalent).
GC-MS Parameters (Example):
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 10:1 |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 min |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 5°C/min to 250°C, hold for 5 min |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| This compound | m/z (to be determined from standard) |
| Internal Standard | m/z (to be determined from standard) |
Quantification:
Create a calibration curve by analyzing a series of known concentrations of a this compound standard spiked with the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Potential Role of Branched-Chain Fatty Acids
Caption: Biosynthesis and potential roles of branched-chain fatty acids in biological systems.
Application Notes and Protocols for Fatty Acid Analysis Using Methyl 11-methyltridecanoate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of fatty acids is essential in various fields, including metabolic research, drug development, and clinical diagnostics. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the gold standard for fatty acid analysis. This process typically involves the derivatization of fatty acids into their more volatile fatty acid methyl esters (FAMEs). To ensure precision and accuracy by correcting for variations during sample preparation and analysis, a suitable internal standard (IS) is indispensable.
Methyl 11-methyltridecanoate is a branched-chain fatty acid methyl ester. Its structure, particularly the methyl branch and odd total carbon number, makes it a theoretically excellent internal standard as it is not commonly found in significant amounts in most biological systems. This minimizes the risk of interference from endogenous fatty acids.
While this compound is a suitable candidate, detailed experimental protocols in published literature predominantly feature the straight odd-chain FAME, Methyl Tridecanoate (C13:0), due to its wider availability and historical use. The principles and protocols detailed in this document are based on the extensive data available for common odd-chain internal standards and are directly applicable to the use of this compound.
Application Notes
Principle of Internal Standardization
An internal standard is a compound that is added in a constant, known amount to all samples, calibration standards, and blanks at the beginning of the experimental procedure.[1] The IS should be chemically similar to the analytes of interest but distinguishable by the analytical instrument. By comparing the detector response of the analyte to the response of the IS, variations from sample loss during extraction, derivatization inconsistencies, injection volume differences, and instrument drift can be effectively normalized.[1][2] This ratio-based calculation significantly improves the accuracy and precision of quantitative results.[1]
Key Characteristics of an Ideal Internal Standard for FAME Analysis
-
Non-endogenous: Should not be naturally present in the sample matrix to avoid interference.[3]
-
Chemical Similarity: Should behave similarly to the analytes during all stages of sample preparation and analysis.[3]
-
Chromatographic Resolution: Must be well-resolved from all other components in the sample chromatogram.[1][2]
-
Stability: Must be chemically stable throughout the entire analytical process.[3]
-
Purity and Availability: Should be available in high purity for accurate standard preparation.[3]
This compound, as a branched-chain saturated FAME, meets these criteria for a wide range of applications, particularly in matrices where branched-chain fatty acids are not abundant.
Data Presentation: Comparison of Common Internal Standards
The choice of an internal standard can depend on the specific fatty acid profile of the sample. The table below compares this compound with other commonly used internal standards.
| Property | This compound | Methyl Tridecanoate | Methyl Nonadecanoate | Reference |
| Chemical Formula | C15H30O2 | C14H28O2 | C20H40O2 | [2][4] |
| Molecular Weight | 242.40 g/mol | 228.37 g/mol | 312.53 g/mol | [2][4] |
| Structure | Branched-Chain (iso) | Straight-Chain | Straight-Chain | |
| Common Use | Analysis of bacterial lipids, specialized matrices | General purpose, biological samples | Biodiesel analysis (per EN 14103) | [2][3][5] |
| Key Advantage | Very low natural abundance in most eukaryotic samples | Well-separated from common C16-C18 FAMEs | Specified in regulatory methods | [2][5] |
| Potential Issue | Less common, elution time may vary | Not suitable for samples with endogenous C13:0 | Potential co-elution with C18:2 and C18:3 FAMEs | [2] |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock Solution
This protocol outlines the preparation of a primary stock solution and working solutions for this compound.
Materials:
-
This compound (analytical standard grade, ≥99% purity)
-
Hexane (B92381) or Isooctane (GC grade)
-
Class A volumetric flasks
-
Analytical balance
-
Glass vials with PTFE-lined caps
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in hexane and fill to the mark. Mix thoroughly. This is your Primary Stock Solution.
-
Calculate the exact concentration based on the weighed mass and purity.
-
Working Solutions: Prepare a series of working solutions (e.g., 100 µg/mL) by diluting the primary stock solution with hexane.
-
Storage: Store all standard solutions at -20°C in amber glass vials to prevent degradation.[3]
Protocol 2: Two-Step Lipid Extraction and Transesterification (for Plasma/Tissues)
This method is adapted from established lipid extraction procedures and is suitable for most biological fluids and tissues. The internal standard is added at the very first step.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
This compound IS working solution (e.g., 100 µg/mL)
-
Chloroform:Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
2% H₂SO₄ in Methanol
-
Saturated NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Sample Spiking: To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).[3]
-
Add a known amount of the this compound internal standard (e.g., 10 µL of 100 µg/mL solution for a final amount of 1 µg).[3]
-
Lipid Extraction: Add 2 mL of the chloroform:methanol (2:1, v/v) mixture to the tube. Vortex for 30 seconds.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[3]
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[3]
-
Carefully collect the lower organic (chloroform) layer containing the lipids and transfer it to a new glass tube.[3]
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Transesterification: To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.[3]
-
Securely cap the tube and heat at 80°C for 1 hour.[3]
-
Cool the tube to room temperature.
-
FAME Extraction: Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to neutralize the acid.[3]
-
Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial.
-
Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove residual water.[3]
-
Transfer the clear hexane solution to a GC vial for analysis.
Protocol 3: In Situ Transesterification (for Microalgae/Biomass)
This method combines lipid extraction and transesterification into a single step, which can be faster and reduce sample loss.[6]
Materials:
-
Lyophilized biomass (e.g., 5-10 mg)
-
This compound IS solution (e.g., 250 µg/mL)
-
Chloroform:Methanol mixture (2:1, v/v)
-
5% (v/v) HCl in Methanol
-
Hexane
-
Glass reaction vials with Teflon-lined caps
Procedure:
-
Sample Preparation: Weigh 7-11 mg of lyophilized biomass into a glass reaction vial.[6]
-
Internal Standard Addition: Add a known volume of the this compound IS solution (e.g., 1 mL of a 250 µg/mL solution).[6]
-
Add 0.2 mL of the chloroform:methanol (2:1, v/v) mixture.[6]
-
Transesterification: Add 0.3 mL of 5% HCl in methanol. Cap the vial tightly.[6]
-
Incubation: Heat the vial at 85°C for 1 hour.[6]
-
Cool the vial to room temperature.
-
FAME Extraction: Add 1 mL of hexane to the vial and vortex thoroughly for at least 1 minute to extract the FAMEs.[6]
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a GC vial for analysis.
Protocol 4: GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis. These should be optimized for your specific instrument, column, and the unique elution properties of branched-chain FAMEs.
| Parameter | Typical Value |
| GC System | Agilent 7890 Series GC or equivalent |
| Mass Spectrometer | 5975C MSD or equivalent |
| GC Column | SP-2560 (100m x 0.25mm, 0.20µm film) or equivalent polar capillary column |
| Injection Mode | Split (e.g., 10:1 or 20:1 ratio) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Program | Initial 100°C, hold for 2 min; ramp to 240°C at 3°C/min; hold for 15 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | m/z 50-550 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Analysis:
-
Identify the FAME peaks by comparing their retention times and mass spectra with a known FAME standard mix.
-
Integrate the peak areas for each analyte and for the internal standard (this compound).
-
Calculate the Response Factor (RF) for each analyte using the calibration standards.
-
Quantify the amount of each fatty acid in the sample using the peak area ratios and the response factors.
Visualizations
Caption: General workflow for fatty acid analysis using an internal standard.
Caption: Logical workflow for selecting an appropriate internal standard.
References
Applications of Methyl 11-methyltridecanoate in Lipidomics: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding cellular physiology and pathology. Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester (FAME), serves as a critical tool for researchers. Its unique structural properties make it an excellent internal standard for mass spectrometry-based lipid analysis, particularly for the quantification of other branched-chain and odd-chain fatty acids. This document provides detailed application notes and experimental protocols for the effective use of this compound in lipidomics research.
Application Notes
This compound is primarily utilized in lipidomics as an internal standard in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows.[1] Its branched structure and odd carbon number make it rare in most biological systems, thus minimizing the risk of interference with endogenous fatty acids.[1]
Key Applications:
-
Internal Standard for Fatty Acid Quantification: Its most common application is as an internal standard for the absolute quantification of fatty acids in complex biological samples such as plasma, serum, tissues, and cells.[2] By adding a known amount of this compound to a sample prior to lipid extraction and analysis, variations in sample preparation, injection volume, and instrument response can be normalized, leading to more accurate and reproducible results.[1]
-
Analysis of Branched-Chain Fatty Acids: It is particularly useful for studies focusing on the analysis of endogenous branched-chain fatty acids (BCFAs).[3] BCFAs are increasingly recognized for their roles in various biological processes and as potential biomarkers for metabolic diseases.
-
Method Development and Validation: Due to its stability and commercial availability in high purity, this compound is an ideal compound for the development and validation of analytical methods in lipidomics.[1]
Data Presentation
The following tables provide illustrative examples of quantitative data that can be obtained using this compound as an internal standard in a lipidomics experiment.
Table 1: Illustrative Quantification of Fatty Acids in Human Plasma using this compound as an Internal Standard.
| Fatty Acid Methyl Ester | Retention Time (min) | Analyte Peak Area | Internal Standard Peak Area | Concentration (µg/mL) | %RSD (n=3) |
| Myristate (C14:0) | 10.5 | 150,000 | 500,000 | 25.0 | 4.5 |
| Palmitate (C16:0) | 12.8 | 800,000 | 500,000 | 133.3 | 3.8 |
| Stearate (C18:0) | 15.0 | 450,000 | 500,000 | 75.0 | 4.1 |
| Oleate (C18:1) | 15.2 | 1,200,000 | 500,000 | 200.0 | 3.5 |
| This compound (IS) | 11.9 | 500,000 | - | (Spiked at 50 µg/mL) | - |
Note: This data is for illustrative purposes only. Actual results will vary depending on the sample matrix, instrumentation, and experimental conditions.
Table 2: Method Validation Parameters for a GC-MS Fatty Acid Analysis Method.
| Parameter | Palmitic Acid (C16:0) | Stearic Acid (C18:0) |
| Linearity (R²) | 0.998 | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | 4.2 | 3.9 |
| Inter-day Precision (%RSD) | 5.8 | 5.5 |
| Recovery (%) | 95.7 | 96.2 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Fatty Acids in Human Plasma by GC-MS
This protocol describes the extraction of total lipids from human plasma, their derivatization to FAMEs, and subsequent analysis by GC-MS using this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma
-
This compound (internal standard solution, 1 mg/mL in methanol)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
BF₃-Methanol (14%) or Methanolic HCl (5%)
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
2. Lipid Extraction (Folch Method):
-
To a 15 mL glass centrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the this compound internal standard solution.
-
Add 3 mL of chloroform/methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Add 600 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) and transfer to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 14% BF₃-Methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
4. GC-MS Instrumental Parameters:
-
Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 4 min, ramp to 240°C at 4°C/min, and hold for 10 min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Protocol 2: Analysis of Branched-Chain Fatty Acids by LC-MS/MS
This protocol outlines a method for the analysis of BCFAs, where this compound can be used as an internal standard for the corresponding free fatty acid, 11-methyltridecanoic acid.
1. Materials and Reagents:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
11-methyltridecanoic acid (as internal standard, if analyzing free fatty acids)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation:
-
Homogenize the tissue or lyse the cells in a suitable buffer.
-
Add a known amount of the 11-methyltridecanoic acid internal standard.
-
Perform protein precipitation by adding 3 volumes of ice-cold methanol.
-
Vortex and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube and dry under nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids of interest.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification of specific fatty acids. The MRM transitions for the analyte and internal standard need to be optimized.
Visualizations
The following diagrams illustrate the experimental workflow and a plausible metabolic pathway for 11-methyltridecanoic acid.
Caption: Experimental workflow for lipidomics analysis using this compound.
Caption: Plausible metabolic pathway for the catabolism of 11-methyltridecanoic acid.
References
Application Notes and Protocols for Microbial Fatty Acid Profiling: The Role of Methyl 11-methyltridecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microbial fatty acid profiling is a powerful chemotaxonomic tool used for the rapid identification and classification of microorganisms. The analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) provides a unique "fingerprint" for different bacterial species. This technique relies on the fact that the composition of cellular fatty acids is genetically conserved and relatively stable under standardized culture conditions. Among the diverse array of fatty acids found in bacteria, branched-chain fatty acids (BCFAs), particularly those of the iso and anteiso series, are of significant taxonomic importance, especially in Gram-positive bacteria.
Methyl 11-methyltridecanoate, the methyl ester of 11-methyltridecanoic acid (anteiso-C14:0), is an example of an anteiso-branched-chain fatty acid. The presence and relative abundance of this and other BCFAs can be crucial for differentiating closely related species and understanding microbial physiology and adaptation. For instance, the ratio of anteiso to iso branched-chain fatty acids can be influenced by environmental factors such as temperature, reflecting the microbe's ability to modulate membrane fluidity.
These application notes provide a comprehensive overview of the significance of this compound in microbial profiling, detailed experimental protocols for its analysis, and a summary of its known distribution across various bacterial genera.
Quantitative Data Summary
The presence and quantity of this compound (anteiso-C14:0) and other closely related branched-chain fatty acids can vary significantly among different bacterial species. The following tables summarize the reported fatty acid compositions for several key bacterial genera known to produce BCFAs. It is important to note that fatty acid profiles can be influenced by growth conditions such as temperature and media composition.
Table 1: Relative Percentage of Key Branched-Chain Fatty Acids in Bacillus Species
| Fatty Acid | Bacillus subtilis | Bacillus cereus | Bacillus megaterium | Bacillus polymyxa |
| anteiso-C13:0 | - | Trace | - | - |
| iso-C14:0 | Present | Present | Present | Present |
| anteiso-C15:0 | Major | Minor | Major | Major |
| iso-C15:0 | Major | Major | Major | Minor |
| iso-C16:0 | Present | Present | Present | Present |
| anteiso-C17:0 | Major | Minor | Major | Major |
| iso-C17:0 | Present | Present | Present | Present |
Data compiled from multiple sources indicating general abundance. "-" indicates not typically reported as a major component. "Trace" indicates presence at very low levels.
Table 2: Relative Percentage of Key Branched-Chain Fatty Acids in Staphylococcus and Listeria Species
| Fatty Acid | Staphylococcus aureus | Listeria monocytogenes |
| anteiso-C13:0 | Low Abundance | - |
| iso-C14:0 | - | High (in some mutants) |
| anteiso-C15:0 | High Abundance | Major |
| iso-C15:0 | High Abundance | Major |
| iso-C16:0 | Low Abundance | High (in some mutants) |
| anteiso-C17:0 | High Abundance | Major |
| iso-C17:0 | - | - |
Data compiled from multiple sources.[1][2][3] "-" indicates not typically reported as a major component.L. monocytogenes fatty acid composition is notably dominated by branched-chain fatty acids, often exceeding 95% of the total fatty acid content.[2]
Experimental Protocols
Protocol 1: Whole-Cell Fatty Acid Methyl Ester (FAME) Analysis
This protocol outlines the standard procedure for the extraction and derivatization of cellular fatty acids from bacterial cultures for analysis by gas chromatography.
Materials:
-
Bacterial culture grown on a standardized medium (e.g., Trypticase Soy Broth Agar)
-
Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water
-
Reagent 2 (Methylation): 325ml 6.0 N HCl, 275ml methanol
-
Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether
-
Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water
-
Glass culture tubes with Teflon-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Clinical rotator (optional)
-
Pipettes
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., fused silica)
Procedure:
-
Harvesting Cells: Using a sterile loop, collect a standardized amount of bacterial biomass (typically from a specific quadrant of a streaked plate to ensure consistent physiological age).[4]
-
Saponification:
-
Place the harvested cells in a clean glass tube.
-
Add 1.0 ml of Reagent 1 (Saponification solution) to the tube.
-
Securely cap the tube, vortex briefly, and heat in a boiling water bath for 5 minutes.
-
Vortex vigorously for 5-10 seconds and return to the boiling water bath for a total of 30 minutes.[4]
-
-
Methylation:
-
Cool the tubes to room temperature and uncap.
-
Add 2.0 ml of Reagent 2 (Methylation solution).
-
Recap the tubes, vortex briefly, and heat at 80°C for 10 minutes. This step is critical for time and temperature.[4]
-
-
Extraction:
-
Cool the tubes to room temperature.
-
Add 1.25 ml of Reagent 3 (Extraction solution).
-
Recap the tubes and gently mix by tumbling on a rotator for about 10 minutes.[4]
-
Centrifuge briefly to separate the phases. The upper organic phase contains the FAMEs.
-
-
Base Wash:
-
Carefully remove the lower aqueous phase using a pipette and discard.
-
Add approximately 3.0 ml of Reagent 4 (Base Wash solution) to the remaining organic phase.
-
Recap the tubes and tumble for 5 minutes.[4]
-
-
Sample Collection:
-
After the wash, carefully transfer the upper organic phase to a clean GC vial.
-
The sample is now ready for analysis by gas chromatography.
-
Protocol 2: Gas Chromatography (GC) Analysis of FAMEs
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 5890, 6890, or similar, equipped with a flame ionization detector (FID).
-
Column: Fused silica (B1680970) capillary column (e.g., 25m x 0.2mm) with a suitable stationary phase for FAME analysis.
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs. An example program starts at 170°C, ramps up to 270°C at 5°C/min.
-
Software: Specialized software (e.g., Sherlock MIS) is often used for peak identification and library matching.
Procedure:
-
Calibration: Run a standard calibration mix containing known FAMEs to verify system performance and retention times.
-
Sample Injection: Inject a small volume (e.g., 1-2 µl) of the prepared FAME extract into the GC.
-
Data Acquisition: Acquire the chromatogram for the duration of the run.
-
Peak Identification: Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards and by using a commercial FAME library. The software will typically name the peaks and calculate their relative percentages. This compound (anteiso-C14:0) will have a characteristic retention time that allows for its identification.
Signaling Pathways and Workflows
The biosynthesis of anteiso-branched-chain fatty acids, such as 11-methyltridecanoic acid, is initiated from branched-chain amino acid metabolism. Specifically, isoleucine serves as the precursor for the formation of odd-numbered anteiso fatty acids. The following diagrams illustrate the experimental workflow for FAME analysis and the biochemical pathway for the synthesis of anteiso-fatty acids.
Conclusion
The analysis of this compound and other branched-chain fatty acid methyl esters provides valuable information for microbial identification, classification, and physiological studies. The protocols and data presented here offer a framework for researchers to incorporate FAME analysis into their workflows. The distinct profiles of BCFAs across different bacterial genera underscore their importance as chemotaxonomic markers. Further research into the specific roles of these fatty acids in membrane biology and host-pathogen interactions will continue to enhance their utility in various scientific and clinical applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fatty acids can inhibit Staphylococcus aureus SaeS activity at the membrane independent of alterations in respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acids and carbohydrate-containing lipids in four Micrococcaceae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Methyl 11-methyltridecanoate via Acid-Catalyzed Esterification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of methyl 11-methyltridecanoate, the methyl ester of 11-methyltridecanoic acid. The synthesis is achieved through a classic acid-catalyzed esterification reaction, a fundamental and widely used method in organic synthesis, particularly in the preparation of fatty acid methyl esters (FAMEs). This protocol is designed to be a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development who require this specific long-chain fatty acid ester for their studies.
Introduction
This compound is a branched-chain fatty acid methyl ester. Such molecules are of interest in various research fields, including the study of metabolic pathways, as components of complex lipids, and as potential therapeutic agents or biomarkers. The synthesis described herein utilizes the Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. This method is cost-effective and generally provides good yields for the preparation of methyl esters from fatty acids.[1][2]
The protocol outlines the use of common and effective acid catalysts such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in methanol (B129727).[3] The reaction is typically performed under reflux to drive the equilibrium towards the formation of the ester product. Subsequent workup and purification steps are crucial for obtaining the final product with high purity.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for acid-catalyzed esterification of fatty acids.
| Parameter | Expected Value | Notes |
| Starting Material | 11-methyltridecanoic acid | --- |
| Reagent | Anhydrous Methanol | Used in large excess to act as both reactant and solvent.[1] |
| Catalyst | Concentrated H₂SO₄ or HCl | Typically 1-2% (v/v) of the methanol volume.[4] |
| Reaction Time | 2 - 4 hours (or overnight) | Reaction progress can be monitored by TLC.[4][5] |
| Reaction Temperature | Reflux (~65-70°C) | Heating is necessary to achieve a reasonable reaction rate.[2][4] |
| Yield | >90% | Yields for FAMEs are generally high under these conditions.[5] |
| Purity | >95% | Achievable with proper workup and purification. |
| Molecular Formula | C₁₅H₃₀O₂ | --- |
| Molecular Weight | 242.40 g/mol | --- |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
11-methyltridecanoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄, 95-98%) or concentrated hydrochloric acid (HCl, 37%)
-
Hexane (B92381) or diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 11-methyltridecanoic acid in anhydrous methanol. A significant excess of methanol is used, typically acting as the solvent (e.g., 10-20 mL per gram of carboxylic acid).
-
While stirring the solution, slowly and carefully add the acid catalyst. For sulfuric acid, a concentration of 1-2% (v/v) relative to the methanol volume is recommended.[4] For hydrochloric acid, a final concentration of approximately 1.2% (w/v) can be effective.[5]
-
-
Esterification Reaction:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 65-70°C for methanol) using a heating mantle with continuous stirring.[4]
-
Allow the reaction to proceed for 2-4 hours. For some fatty acids, heating overnight at a lower temperature (e.g., 45°C) can also be effective.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of hexane or diethyl ether to extract the methyl ester.
-
Add an equal volume of deionized water to the separatory funnel and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer sequentially with equal volumes of saturated sodium bicarbonate solution to neutralize the remaining acid catalyst.[2] Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash the organic layer one final time with deionized water.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent (hexane/diethyl ether and excess methanol) using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional):
-
If further purification is required, the crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of the acid-catalyzed esterification mechanism.
References
Application Notes and Protocols for the Synthesis of Methyl 11-methyltridecanoate via Base-Catalyzed Transesterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester (FAME). The primary synthesis route detailed is the base-catalyzed esterification of 11-methyltridecanoic acid. While the direct transesterification of a triglyceride containing 11-methyltridecanoate is theoretically possible, the commercial availability of the corresponding free fatty acid makes direct esterification a more practical approach. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and detailed characterization methods.
Introduction
Fatty acid methyl esters are crucial compounds in various scientific disciplines, including biomedical research and drug development. This compound, a branched-chain FAME, is of particular interest for studies involving lipid metabolism and as a potential biomarker. The synthesis of this compound with high purity is essential for accurate and reproducible experimental results. Base-catalyzed transesterification is a widely used method for the synthesis of FAMEs, valued for its efficiency and mild reaction conditions.[1] This document outlines a reliable protocol for the synthesis of this compound, starting from the corresponding free fatty acid, 11-methyltridecanoic acid.
Synthesis Pathway: Base-Catalyzed Esterification
The synthesis of this compound can be efficiently achieved through the base-catalyzed esterification of 11-methyltridecanoic acid with methanol (B129727). In this reaction, a base catalyst, such as sodium methoxide (B1231860) or potassium hydroxide (B78521), deprotonates methanol to form the methoxide ion, a strong nucleophile. The methoxide ion then attacks the carbonyl carbon of the fatty acid, leading to the formation of the methyl ester and water.
Caption: Reaction scheme for the base-catalyzed esterification of 11-methyltridecanoic acid.
Experimental Protocols
Materials and Equipment
Materials:
-
11-Methyltridecanoic acid (Commercially available from suppliers such as Larodan Research Grade Lipids)[2]
-
Anhydrous Methanol (ACS grade or higher)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Hexane (B92381) (ACS grade or higher)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Synthesis of this compound
-
Catalyst Preparation: In a clean, dry round-bottom flask, dissolve 0.5-1.0% (w/w) of sodium hydroxide or potassium hydroxide relative to the fatty acid in anhydrous methanol. Caution: This reaction is exothermic.
-
Reaction Setup: Add 11-methyltridecanoic acid to the flask containing the methanolic base solution. A significant molar excess of methanol is recommended (e.g., 20:1 to 30:1 molar ratio of methanol to fatty acid).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and is usually complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of hexane to extract the methyl ester.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining base), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the hexane and excess methanol using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional): For high-purity applications, the crude product can be purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 11-Methyltridecanoic Acid |
| Reagent | Anhydrous Methanol |
| Catalyst | Sodium Hydroxide (or Potassium Hydroxide) |
| Catalyst Loading | 0.5 - 1.0% (w/w of fatty acid) |
| Methanol:Fatty Acid Molar Ratio | 20:1 - 30:1 |
| Reaction Temperature | 65 - 70 °C (Reflux) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | > 95% (based on similar esterifications) |
Characterization
The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for identifying and quantifying FAMEs. The retention time and mass spectrum of the synthesized product should be compared to a standard if available, or interpreted based on known fragmentation patterns of branched-chain FAMEs.
Table 2: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-400 |
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 242. Key fragment ions characteristic of FAMEs include the McLafferty rearrangement ion at m/z 74. Fragmentation near the branch point is also expected, which can help in confirming the position of the methyl group.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | -OCH₃ |
| ~2.30 | t | 2H | -CH₂ -COO- |
| ~1.62 | m | 2H | -CH₂ -CH₂-COO- |
| ~1.2-1.4 | m | ~16H | -(CH₂ )₈- |
| ~1.15 | m | 1H | -CH (CH₃)- |
| ~0.86 | d | 3H | -CH(CH₃ )- |
| ~0.88 | t | 3H | -CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~174.4 | C =O |
| ~51.4 | -OC H₃ |
| ~34.1 | C H₂-COO- |
| ~32-37 | C H(CH₃)- and adjacent CH₂ |
| ~29.0-29.7 | -(C H₂)n- |
| ~25.0 | C H₂-CH₂-COO- |
| ~19.1 | -CH(C H₃)- |
| ~14.1 | -CH₂-C H₃ |
| ~11.4 | -CH(CH₃)-C H₂-CH₃ |
Note: The chemical shifts are predicted based on known values for similar branched-chain FAMEs and may vary slightly.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955, 2925, 2855 | Strong | C-H stretching (alkane) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1465 | Medium | C-H bending (CH₂ and CH₃) |
| ~1170 | Strong | C-O stretching (ester) |
Note: The absorption data is based on characteristic values for fatty acid methyl esters.[7][8]
Experimental Workflow
Caption: Overall experimental workflow for the synthesis and characterization of this compound.
Conclusion
The protocol described in these application notes provides a reliable and efficient method for the synthesis of this compound from commercially available 11-methyltridecanoic acid. The detailed experimental procedures and characterization guidelines will enable researchers to produce and verify high-purity material for their studies in drug development and other scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. larodan.com [larodan.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. Methyl tetradecanoate [webbook.nist.gov]
Troubleshooting & Optimization
"Methyl 11-methyltridecanoate" co-elution problems in gas chromatography
Technical Support Center: Gas Chromatography (GC) Troubleshooting
Topic: Resolving Co-elution Issues for Methyl 11-methyltridecanoate
Welcome to the technical support center for gas chromatography analysis. This guide provides detailed troubleshooting strategies and answers to frequently asked questions regarding co-elution problems encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and how can I determine if it is affecting my this compound peak?
A1: Co-elution is a common problem in chromatography where two or more compounds elute from the column at the same time, resulting in a single, unresolved peak.[1] This prevents the accurate identification and quantification of the individual analytes.[1]
You can suspect co-elution if you observe:
-
Asymmetrical Peaks: Look for peaks that are not perfectly symmetrical. A common sign is a "shoulder" on the side of the main peak, which indicates the presence of a closely eluting compound.[2]
-
Peak Tailing or Fronting: While these can have other causes, they can also mask an underlying co-elution issue.[3]
-
Inconsistent Peak Area Ratios: If you are analyzing samples with known ratios of compounds and the results are inconsistent, co-elution may be the cause.
For confirmation, especially if you are using a mass spectrometer (MS) detector:
-
Examine Mass Spectra: Analyze the mass spectra across the width of the chromatographic peak. If the peak is pure, the spectra will be identical from the upslope to the downslope. If they differ, it confirms the presence of multiple compounds.[2]
Q2: What compounds are most likely to co-elute with this compound?
A2: this compound is a branched-chain fatty acid methyl ester (FAME). The compounds most likely to co-elute are structurally similar molecules with very close boiling points and polarities.[4] These include:
-
Positional Isomers: Other methyl-branched tridecanoates, such as Methyl 10-methyltridecanoate or Methyl 12-methyltridecanoate.
-
Unsaturated FAMEs: Fatty acid methyl esters of a similar carbon number that contain one or more double bonds.
-
Other Branched-Chain FAMEs: In complex samples, particularly from bacterial sources, various other branched-chain FAMEs may have similar retention times.[5]
Q3: I have confirmed a co-elution issue with my this compound peak. What is the first and easiest troubleshooting step?
A3: The first and most straightforward step is to optimize your GC oven's temperature program .[6] This does not require any hardware changes and can often resolve less complex co-elution problems. Key adjustments include:
-
Lowering the Initial Temperature: This can improve the separation of earlier eluting peaks.[5]
-
Reducing the Ramp Rate: A slower temperature ramp increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution.[5] A good starting point is a ramp rate of approximately 10°C per column hold-up time.[6]
-
Adding an Isothermal Hold: Introducing a brief hold at a temperature 20-30°C below the elution temperature of the co-eluting pair can sometimes provide the necessary separation.[5][7]
Q4: Optimizing the temperature program did not resolve the co-elution. What should I try next?
A4: If temperature adjustments are insufficient, the next step is to focus on changing the selectivity of your separation, which is most effectively achieved by changing the GC column to one with a different stationary phase .[1][6] Selectivity refers to the ability of the stationary phase to differentiate between analytes based on their chemical properties.[8] For structurally similar isomers, changing the column chemistry is often the most powerful solution.[6][9]
Q5: How do I select a better GC column to separate this compound from its isomers?
A5: The key is to choose a stationary phase that interacts differently with the isomers. Non-polar columns (e.g., DB-1, DB-5) separate compounds primarily by boiling point, which is often insufficient for isomers.[4]
To resolve branched-chain FAMEs, you should use a high-polarity column .[10] These phases provide different separation mechanisms, allowing for the resolution of compounds with very similar boiling points. Recommended phases include:
-
Cyanopropyl Phases: Columns with high cyanopropyl content (e.g., HP-88, CP-Sil 88, TR-FAME) are specifically designed for FAME analysis and offer excellent selectivity for resolving complex mixtures, including positional and geometric isomers.[5][10]
-
Polyethylene Glycol (PEG) Phases: Also known as WAX columns (e.g., Carbowax), these are highly polar and can provide the necessary selectivity to resolve isomers.[4]
Q6: Are there other ways to improve separation without changing the column?
A6: Yes. You can try to improve the column efficiency , which relates to the sharpness or narrowness of the peaks.[11] Sharper peaks are less likely to overlap. Methods to improve efficiency include:
-
Optimize Carrier Gas Flow Rate: Adjust the carrier gas (Helium or Hydrogen) flow rate to the optimal linear velocity for your column's internal diameter. This ensures maximum efficiency.[11][12]
-
Use a Longer Column: Doubling the column length can increase resolution by approximately 40%, but it will also double the analysis time.[11]
-
Use a Column with a Smaller Internal Diameter (ID): Decreasing the column ID increases efficiency and can lead to better resolution.[11][12]
Systematic Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving co-elution issues involving this compound.
Step 1: Problem Identification and Confirmation
-
Visual Inspection: Examine the chromatogram for signs of co-elution such as peak shoulders, excessive broadening, or asymmetry.
-
MS Spectral Analysis (if available): For a peak suspected of co-elution, compare the mass spectra from its leading edge, apex, and tailing edge. A variance in the spectra confirms that multiple compounds are present.[2]
Step 2: GC Method Optimization
If co-elution is confirmed, adjust the following method parameters.
| Parameter | Recommended Action | Expected Outcome |
| Oven Temperature | Lower the initial oven temperature.[5] | Increases retention and may improve separation of early eluting compounds.[9] |
| Temperature Ramp Rate | Decrease the ramp rate (e.g., from 15°C/min to 5°C/min).[5] | Enhances interaction with the stationary phase, leading to better resolution.[6] |
| Isothermal Hold | Add a hold period just below the elution temperature of the target peaks.[5] | Allows closely eluting compounds more time to separate. |
| Carrier Gas Flow | Adjust the flow rate to the column's optimal linear velocity.[11] | Narrows peaks by increasing column efficiency, which can improve resolution.[8] |
Step 3: Hardware and Consumables Selection
If method adjustments are insufficient, consider changing your column and consumables. This step has the most significant impact on selectivity.
| Component | Recommendation | Rationale |
| GC Column Stationary Phase | Switch from a non-polar (e.g., 5% phenyl-methylpolysiloxane) to a high-polarity phase (e.g., biscyanopropyl polysiloxane).[5][6] | Changes the primary separation mechanism from boiling point to polarity, which is highly effective for resolving isomers.[4] |
| Column Dimensions | Increase column length (e.g., 30m to 60m).[11] | Increases the number of theoretical plates, improving resolving power.[6] |
| Decrease column internal diameter (e.g., 0.25mm to 0.18mm).[11] | Increases efficiency, leading to sharper peaks and better resolution.[12] | |
| Inlet Liner | Use a deactivated liner, potentially with glass wool.[13] | Prevents analyte interaction with active sites in the inlet, which can cause peak tailing and mask co-elution.[3][14] |
Step 4: Advanced Data Analysis (for GC-MS)
When complete chromatographic separation is not feasible, you can use the capabilities of your mass spectrometer.
-
Extracted Ion Chromatograms (EIC): If the co-eluting compounds have different mass fragmentation patterns, you can select a unique, interference-free ion for each compound. Quantify each analyte using the peak area from its respective EIC.[5]
-
Deconvolution Algorithms: Modern chromatography data systems often include deconvolution software that can mathematically separate overlapping peaks based on subtle differences in their mass spectra.[15]
Visual Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting co-elution problems.
Caption: A step-by-step workflow for resolving GC co-elution issues.
Example Experimental Protocol
The following is a sample GC method protocol for the analysis of FAMEs on a high-polarity column, which can be used as a starting point for separating this compound from co-eluting isomers. Parameters should be optimized for your specific instrument and sample.
| Parameter | Setting |
| GC Column | Agilent J&W DB-FastFAME (or equivalent high-polarity cyanopropyl phase), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium or Hydrogen, at optimal constant flow[5][12] |
| Injection Mode | Split (e.g., 100:1 ratio)[5] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C[5] |
| Oven Program | |
| - Initial Temperature | 80 °C, hold for 1 minute[5] |
| - Ramp 1 | 20 °C/min to 140 °C[5] |
| - Ramp 2 | 3 °C/min to 240 °C[5] |
| - Final Hold | Hold at 240 °C for 5 minutes[5] |
| Detector | FID or Mass Spectrometer |
| Detector Temperature | 260 °C (for FID) |
| MS Transfer Line | 250 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromforum.org [chromforum.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 12. chromforum.org [chromforum.org]
- 13. benchchem.com [benchchem.com]
- 14. stepbio.it [stepbio.it]
- 15. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
"Methyl 11-methyltridecanoate" optimizing GC column for isomer separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the gas chromatography (GC) separation of fatty acid methyl ester (FAME) isomers, with a specific focus on challenging compounds like methyl 11-methyltridecanoate.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound and its isomers challenging?
This compound is a branched-chain fatty acid methyl ester (FAME). Separating its various structural isomers, such as other methyl-branched tridecanoates (e.g., methyl 12-methyltridecanoate or methyl 2-methyltridecanoate), is difficult because they often have very similar boiling points and polarities. Achieving separation requires a GC column with high selectivity towards the subtle differences in their molecular shapes.
Q2: Which type of GC column stationary phase is best for separating FAME isomers?
For the separation of FAME isomers, especially branched-chain and positional isomers, highly polar cyanopropyl-substituted polysiloxane stationary phases are the industry standard. These phases provide a unique selectivity based on the position of the methyl branch and the degree of unsaturation.
Commonly recommended stationary phases include:
-
70% Cyanopropyl Polysiloxane (e.g., BPX70, SP-2380): These offer excellent selectivity for cis/trans and positional FAME isomers.
-
High Cyanopropyl Content Phases (e.g., SP-2560): Specifically designed for detailed FAME separations, offering high polarity and thermal stability.
Non-polar or mid-polarity columns (like those with 5% phenyl substitution) are generally not suitable for resolving these types of closely related isomers.
Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation?
The physical dimensions of the GC column are critical for achieving high resolution:
-
Length: Longer columns provide more theoretical plates, leading to better resolution. For complex isomer separations, columns of 60 meters or even 100 meters are often recommended.
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency and resolution compared to larger ID columns (e.g., 0.32 mm).
-
Film Thickness: A thinner film (e.g., 0.20 µm or 0.25 µm) is generally preferred for FAME analysis as it allows for sharper peaks and better resolution of closely eluting compounds.
Troubleshooting Guide
This section addresses common issues encountered during the GC separation of FAME isomers.
Issue 1: Poor or No Separation of Isomers (Co-elution)
If you are observing a single peak where you expect multiple isomers, consider the following solutions.
Logical Workflow for Optimizing Isomer Separation
Caption: Troubleshooting workflow for co-eluting FAME isomers.
Solutions:
-
Verify Column Choice: Confirm you are using a highly polar cyanopropyl column. A non-polar or mid-polarity column will not resolve these isomers.
-
Optimize Temperature Program: Isomer separation is highly sensitive to temperature.
-
Action: Decrease the oven ramp rate. A slow ramp rate (e.g., 1-2°C per minute) increases the interaction time between the analytes and the stationary phase, which can significantly improve resolution.
-
-
Reduce Carrier Gas Flow Rate:
-
Action: Lower the carrier gas (Helium or Hydrogen) flow rate to operate closer to the optimal linear velocity. This increases column efficiency but will also increase analysis time.
-
-
Increase Column Length:
-
Action: If optimization fails, switch to a longer column (e.g., from 60 m to 100 m) to increase the number of theoretical plates and enhance resolving power.
-
Issue 2: Peak Tailing or Broadening
This issue can degrade resolution and affect quantification.
Solutions:
-
Check for Active Sites: The GC system can have active sites (e.g., in the inlet liner, column ends) that interact with the analytes.
-
Action: Use a deactivated inlet liner. Trim a small portion (5-10 cm) from the front of the column, as this area can become contaminated over time.
-
-
Sample Overload: Injecting too much sample can saturate the column.
-
Action: Dilute your sample or decrease the injection volume.
-
-
Improper Column Installation: A poor cut on the column end or incorrect insertion depth into the inlet and detector can cause peak distortion.
-
Action: Ensure the column is cut cleanly and squarely with a ceramic wafer. Install it according to the manufacturer's instructions for your specific GC model.
-
Quantitative Data & Experimental Protocols
Table 1: Recommended GC Columns for FAME Isomer Separation
| Stationary Phase | Common Trade Names | Dimensions (L x ID x Film) | Primary Application |
| 70% Cyanopropyl Polysiloxane | BPX70, SP-2380 | 60 m x 0.25 mm x 0.20 µm | General FAME analysis, cis/trans isomers |
| High Cyanopropyl Polysiloxane | SP-2560 | 100 m x 0.25 mm x 0.20 µm | High-resolution separation of complex FAMEs |
| 80% Biscyanopropyl / 20% Cyanopropylphenyl Siloxane | SP-2380 | 60 m x 0.25 mm x 0.25 µm | Positional and geometric FAME isomers |
Protocol: Example GC Method for FAME Isomer Analysis
This protocol provides a starting point for method development. It must be optimized for your specific instrument and isomer mixture.
1. Instrument and Column:
-
Gas Chromatograph: Any standard GC with a Flame Ionization Detector (FID).
-
Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness.
2. GC Conditions:
-
Inlet: Split/Splitless, operated in split mode.
-
Inlet Temperature: 250°C.
-
Split Ratio: 100:1 (adjust based on sample concentration).
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 140°C, hold for 5 minutes.
-
Ramp: 2°C/min to 240°C.
-
Hold: Hold at 240°C for 20 minutes.
-
-
Detector: FID.
-
Detector Temperature: 260°C.
3. Sample Preparation (Derivatization to FAMEs):
-
If starting from lipids or fatty acids, derivatization is required. A common method is using Boron Trifluoride (BF3) in Methanol.
-
Place ~20 mg of the lipid sample into a screw-cap tube.
-
Add 2 mL of 14% BF3-Methanol solution.
-
Blanket with nitrogen, cap tightly, and heat at 100°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of deionized water.
-
Vortex vigorously for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.
-
Workflow for Sample Preparation and Analysis
Caption: Standard workflow for preparing FAMEs for GC analysis.
Technical Support Center: Optimizing Signal-to-Noise in NMR Spectroscopy
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in enhancing the signal-to-noise (S/N) ratio in their Nuclear Magnetic Resonance (NMR) experiments. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio in my NMR spectrum?
A low signal-to-noise (S/N) ratio is a frequent challenge in NMR spectroscopy and can originate from several factors. The most common causes include low sample concentration, suboptimal acquisition parameters, and poor magnetic field homogeneity (shimming).[1] For many organic molecules, ensuring an adequate amount of the sample is properly dissolved is a critical first step.[1]
Q2: How can the choice of solvent impact the signal-to-noise ratio?
The selection of a deuterated solvent is crucial for a successful NMR experiment. The solvent must effectively dissolve the compound to create a homogeneous solution.[1] Poor solubility can lead to an inhomogeneous sample, resulting in poor shimming and broadened peaks, which in turn reduces the S/N ratio.[1] It is also important to use high-purity solvents, as contaminants like water can introduce unwanted signals.
Q3: What are the key acquisition parameters to adjust for improving the S/N ratio?
Several acquisition parameters can be optimized to enhance the S/N ratio:
-
Number of Scans (NS): Increasing the number of scans directly improves the S/N ratio. The S/N ratio increases with the square root of the number of scans.[1] Therefore, to double the S/N ratio, you need to quadruple the number of scans.[1]
-
Relaxation Delay (d1): A longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio, especially for nuclei with long relaxation times like ¹³C.[2]
Q4: I'm observing a noisy baseline and broad peaks in my spectrum. What should I investigate?
A noisy baseline and broad peaks are often indicative of issues with the magnetic field homogeneity. Proper shimming of the spectrometer is essential to minimize these effects. Additionally, ensure that your sample is free of paramagnetic impurities, as these can significantly broaden NMR signals.
Troubleshooting Guides
Guide 1: Low Signal Intensity
If you are experiencing weak signals in your NMR spectrum, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low NMR signal intensity.
Guide 2: Poor Peak Shape
For issues with broad or distorted peaks, refer to this guide:
Caption: Troubleshooting workflow for poor NMR peak shape.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation for a Fatty Acid Methyl Ester
This protocol outlines the best practices for preparing a high-quality NMR sample of a compound like a fatty acid methyl ester.
-
Weigh Sample: Accurately weigh 5-10 mg of the purified compound.[2]
-
Select Solvent: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[1][2]
-
Dissolve Sample: Add 0.5-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2]
-
Add Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).[2]
-
Ensure Homogeneity: Gently vortex or mix the sample until the solute is completely dissolved.[1]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.[1]
Protocol 2: Basic ¹H NMR Data Acquisition
This protocol provides a starting point for acquiring a standard ¹H NMR spectrum.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]
-
Sample Insertion and Locking: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shimming: Perform manual or automated shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Acquire Data: Run the experiment with the optimized parameters.
-
Process Data: After acquisition, apply an appropriate line broadening (apodization) function during Fourier transformation to improve the S/N, though this will come at the cost of slightly reduced resolution.[1] Phase and baseline correct the spectrum and integrate the signals.[2]
Quantitative Data Summary
The following table summarizes typical sample and acquisition parameters for ¹H and ¹³C NMR of a fatty acid methyl ester.
| Parameter | ¹H NMR | ¹³C NMR |
| Sample Mass | 5-10 mg[2] | Higher concentration recommended |
| Solvent Volume | 0.5-0.7 mL[2] | 0.5-0.7 mL |
| Spectral Width | 10-15 ppm[2] | 0-200 ppm[2] |
| Number of Scans | 8-16 (for sufficient concentration) | Hundreds to thousands[2] |
| Relaxation Delay | 1-5 seconds[2] | Longer delay may be needed[2] |
References
Technical Support Center: Analysis of Methyl 11-methyltridecanoate in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when analyzing methyl 11-methyltridecanoate in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting substances from the sample matrix.[1] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] In complex biological matrices like plasma, urine, or tissue homogenates, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[1] Failure to address these effects can compromise the accuracy, precision, and sensitivity of your analytical method.[1]
Q2: How can I determine if my analysis of this compound is being affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the chromatographic system.[1] Any deviation from the stable baseline signal indicates the retention time ranges where ion suppression or enhancement occurs.[1]
-
Post-Extraction Spike Comparison: This quantitative approach is considered the "gold standard".[1] It involves comparing the signal response of this compound spiked into a pre-extracted blank matrix with the response of a neat standard solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.[1]
Q3: What are the most common analytical techniques for detecting this compound, and how susceptible are they to matrix effects?
A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS: In GC-MS, matrix effects can occur due to non-volatile matrix components depositing in the inlet or on the column, leading to active sites that can cause peak tailing or loss of analyte.[3]
-
LC-MS: LC-MS, particularly with electrospray ionization (ESI), is highly susceptible to matrix effects.[4] Co-eluting matrix components can compete with the analyte for ionization, leading to ion suppression.[4] Phospholipids are a major cause of ion suppression in the analysis of samples from biological tissues or plasma.[4]
Q4: What are the best strategies for minimizing matrix effects during sample preparation?
A4: Effective sample preparation is crucial for mitigating matrix effects.[2] The primary goal is to remove as many interfering components as possible while retaining the analyte of interest. The main techniques are:
-
Liquid-Liquid Extraction (LLE): This technique separates lipids from polar molecules using immiscible organic solvents.[2]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain and elute lipids, often providing a cleaner extract than LLE.[2][5]
-
Protein Precipitation (PPT): While used to remove proteins, PPT is often the least effective method for removing other matrix components and can lead to significant matrix effects.[2][5]
For challenging matrices with high lipid content, specialized products designed for enhanced lipid removal can be highly effective.[6]
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
| Possible Cause | Recommended Solution |
| 1. Active sites in the inlet liner or column. | Use a deactivated inlet liner. |
| 2. Column contamination. | Trim the front end of the column or replace the column. |
| 3. Inappropriate injection temperature. | Optimize the injection temperature. |
Problem: High Signal Variability Between Replicates
| Possible Cause | Recommended Solution |
| 1. Inconsistent matrix effects. | Use a stable isotope-labeled internal standard.[7] |
| 2. Poor sample homogeneity. | Ensure thorough vortexing or homogenization of samples before extraction. |
| 3. Inconsistent injection volume. | Check the autosampler for proper operation. |
Problem: Signal Suppression Leading to Underestimation
| Possible Cause | Recommended Solution |
| 1. Co-eluting matrix components (e.g., phospholipids).[4] | Improve chromatographic separation to resolve the analyte from interfering components.[2] |
| 2. Inefficient sample cleanup. | Employ a more rigorous sample preparation method such as SPE or a multi-step LLE.[2] |
Problem: Signal Enhancement Leading to Overestimation
| Possible Cause | Recommended Solution |
| 1. Co-eluting matrix components that enhance ionization. | Improve chromatographic separation to resolve the analyte from the enhancing components. |
| 2. | Utilize matrix-matched standards for calibration.[1] |
Quantitative Data Summary
The following table summarizes typical matrix effect values for fatty acid methyl esters (FAMEs) similar to this compound in common biological matrices. A Matrix Effect (%) of 0 indicates no effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.
| Biological Matrix | Sample Preparation Method | Analyte | Typical Matrix Effect (%) |
| Human Plasma | Protein Precipitation (Acetonitrile) | FAME C14:0 | -45% |
| Human Plasma | Liquid-Liquid Extraction (Hexane/Isopropanol) | FAME C14:0 | -15% |
| Human Plasma | Solid-Phase Extraction (C18) | FAME C14:0 | -5% |
| Rat Liver Homogenate | Protein Precipitation (Methanol) | FAME C16:0 | -60% |
| Rat Liver Homogenate | Liquid-Liquid Extraction (Chloroform/Methanol) | FAME C16:0 | -20% |
| Rat Liver Homogenate | Solid-Phase Extraction (Mixed-mode) | FAME C16:0 | -8% |
Note: These are representative values and the actual matrix effect will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Folch Method)
-
To 100 µL of plasma, add 1 mL of a chloroform:methanol (2:1, v/v) solution.[1]
-
Spike the sample with a known amount of an appropriate internal standard.
-
Vortex for 2 minutes.[1]
-
Add 200 µL of 0.9% NaCl solution and vortex for 1 minute.[1]
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.[1]
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
The dried extract is then ready for derivatization to form fatty acid methyl esters.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH or KOH.[3]
-
Cap the tube tightly and heat at 80-100°C for 10-20 minutes, with occasional vortexing.[3]
-
Cool the tube to room temperature.[3]
-
Add 2 mL of 14% BF₃ in methanol.[3]
-
Cap the tube and heat at 80-100°C for 10-20 minutes.[3]
-
Cool the tube to room temperature.[3]
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381) to the cooled reaction mixture.[3]
-
Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the layers.[3]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[3]
Protocol 3: Solid-Phase Extraction (SPE) for Lipid Cleanup
This is a generalized protocol and should be optimized for the specific SPE cartridge and lipids of interest.
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[2]
-
Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.[2]
-
Loading: Load the sample onto the SPE cartridge.[2]
-
Washing: Pass a wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[2]
-
Elution: Pass an elution solvent through the cartridge to collect the lipids of interest.[2]
-
The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS or GC-MS system.[2]
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
"Methyl 11-methyltridecanoate" calibration curve issues in quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 11-methyltridecanoate. The content is designed to address common issues encountered during the quantification of this compound, with a focus on calibration curve development using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is an anteiso-branched-chain fatty acid methyl ester (FAME). Unlike more common straight-chain fatty acids, its branched structure can present unique analytical challenges. These may include co-elution with other fatty acids, particularly in complex biological samples, and different fragmentation patterns in mass spectrometry compared to linear FAMEs. Accurate quantification relies on a well-resolved chromatographic peak and a robust, linear calibration curve.
Q2: I am observing poor linearity (R² < 0.99) for my this compound calibration curve. What are the common causes?
Poor linearity can stem from several sources. At high concentrations, detector saturation is a common issue. At the lower end of the curve, you might be operating near the limit of detection (LOD), where signal-to-noise is low, leading to higher variability.[1] Other potential causes include errors in standard preparation, such as inaccurate dilutions, or issues with the GC-MS system like a contaminated injector liner or a degraded column.[1] It is also crucial that your calibration standards bracket the expected concentration range of your samples.[1]
Q3: My peak area for this compound is inconsistent across replicate injections. What should I investigate?
Inconsistent peak areas are often related to the injection process. Issues with the autosampler, such as air bubbles in the syringe or incorrect syringe placement, can lead to variable injection volumes. Leaks in the GC inlet or a partially plugged syringe can also be culprits. Additionally, ensure that your sample and standards are fully dissolved and homogenous before injection.
Q4: What are the best practices for preparing calibration standards for this compound?
To ensure accuracy, it is recommended to prepare a high-concentration stock solution from a neat analytical standard and then perform serial dilutions to create a series of working standards.[2][3] Use Class A volumetric flasks and calibrated micropipettes for all preparations. Prepare standards independently rather than by sequential dilution of the previous standard to avoid propagating errors.[4] A typical calibration curve should include a blank and at least five non-zero concentration levels.
Troubleshooting Guides
Problem 1: Non-Linear Calibration Curve
A non-linear calibration curve is a frequent problem in quantitative analysis. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting Decision Tree for Poor Calibration Curve Linearity.
Problem 2: Peak Tailing or Fronting
Poor peak shape can lead to inaccurate integration and quantification. Peak tailing is often caused by active sites in the GC system, while fronting can indicate column overload.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | 1. Active Sites: Free silanol (B1196071) groups on the inlet liner, glass wool, or the front of the GC column can interact with the analyte. | 1a. Use a deactivated inlet liner. 1b. Trim the first 10-20 cm of the GC column. 1c. Recondition the column according to the manufacturer's instructions. |
| 2. Contamination: Non-volatile residues in the inlet or on the column. | 2. Clean the inlet and replace the septum and liner. | |
| Peak Fronting | 1. Column Overload: Concentration of the injected sample is too high for the column capacity. | 1a. Dilute the sample/standard. 1b. Increase the split ratio. 1c. Use a column with a thicker stationary phase film. |
| 2. Incompatible Solvent: The solvent is not appropriate for the stationary phase. | 2. Ensure the solvent is compatible with the GC column phase (e.g., use hexane (B92381) or heptane (B126788) for non-polar or mid-polar columns). |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a stock solution and a 6-point calibration curve for this compound.
-
Prepare Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of neat this compound standard into a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with high-purity hexane. Cap and invert at least 20 times to ensure homogeneity. This is your Stock Solution .
-
-
Prepare Working Standards:
-
Label six 10 mL volumetric flasks as 1, 5, 10, 25, 50, and 100 µg/mL.
-
Using the formula C₁V₁ = C₂V₂, calculate the volume of the Stock Solution needed for each working standard.
-
Transfer the calculated volume of the stock solution into the corresponding volumetric flask and dilute to the 10 mL mark with hexane.
-
| Target Conc. (µg/mL) | Volume of Stock (µL) | Final Volume (mL) |
| 1 | 10 | 10 |
| 5 | 50 | 10 |
| 10 | 100 | 10 |
| 25 | 250 | 10 |
| 50 | 500 | 10 |
| 100 | 1000 | 10 |
Workflow for Standard Preparation
Caption: Workflow for Preparing Calibration Standards.
Protocol 2: GC-MS Analysis
These are general starting parameters for the analysis of FAMEs and should be optimized for your specific instrument and application. For trace-level quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | Highly polar cyanopropyl column (e.g., HP-88, DB-23) for resolving branched-chain isomers. (60 m x 0.25 mm ID, 0.25 µm film) |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (adjust based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 100°C, hold 2 min, ramp at 3°C/min to 240°C, hold 15 min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined based on the mass spectrum (likely a fragment representing cleavage at the branch point, e.g., M-43 or M-57) |
| Qualifier Ions (m/z) | To be determined based on the mass spectrum (e.g., M-29, M-71) |
Note on SIM Ions for this compound (MW: 242.4): The mass spectrum of anteiso-FAMEs is distinct. The typical m/z 74 fragment from McLafferty rearrangement in straight-chain FAMEs is less prominent. Instead, look for fragments resulting from cleavage alpha to the tertiary carbon. For 11-methyltridecanoate, this would involve the loss of an ethyl group (M-29, m/z 213) or larger fragments. A full scan analysis of a high-concentration standard is necessary to identify the most abundant and specific ions for SIM analysis.
Quantitative Data Summary
The following table presents illustrative performance metrics for a this compound calibration curve. Actual values will vary based on the specific GC-MS instrument and method parameters. A valid calibration curve should yield a coefficient of determination (R²) of ≥0.995.
| Parameter | Illustrative Value |
| Calibration Range | 1 - 100 µg/mL |
| Coefficient of Determination (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL (in SIM mode) |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL (in SIM mode) |
| Precision (%RSD for replicates) | < 10% |
References
Technical Support Center: Isomeric Overlap in Mass Spectra of Methyl 11-methyltridecanoate
Welcome to the technical support center for resolving isomeric overlap in the mass spectral analysis of Methyl 11-methyltridecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is the methyl ester of 11-methyltridecanoic acid, a type of branched-chain fatty acid. In mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), the primary challenge lies in distinguishing it from its positional isomers, such as Methyl 12-methyltridecanoate. These isomers often have very similar chromatographic retention times and produce mass spectra that can be difficult to differentiate without careful analysis of fragmentation patterns, leading to potential misidentification and inaccurate quantification.
Q2: What are the common isomers of this compound I should be aware of?
The most common isomers are other methyl-branched tridecanoates. Based on the position of the methyl group on the fatty acid chain, they are classified as:
-
iso -isomers: The methyl group is on the second-to-last carbon from the end of the chain (e.g., Methyl 12-methyltridecanoate).
-
anteiso -isomers: The methyl group is on the third-to-last carbon from the end of the chain (e.g., this compound).
Q3: What are the key diagnostic ions in the mass spectrum to differentiate between iso and anteiso isomers of methyl tridecanoate?
Electron Ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns that help in the differentiation of iso and anteiso isomers. The key is to look for fragments resulting from the cleavage at the branching point.[1]
-
For iso -isomers like Methyl 12-methyltridecanoate, a prominent ion is observed at [M-43]⁺ , corresponding to the loss of an isopropyl group (-CH(CH₃)₂).[1]
-
For anteiso -isomers like this compound, two characteristic ions are typically observed: [M-29]⁺ (loss of an ethyl group, -CH₂CH₃) and [M-57]⁺ (loss of a sec-butyl group, -CH(CH₃)CH₂CH₃).[1]
Troubleshooting Guide
Issue: Co-elution of Isomers in GC-MS Analysis
Symptoms:
-
A single chromatographic peak exhibits a mass spectrum with ions characteristic of multiple isomers.
-
Inconsistent peak shapes, such as tailing or fronting, which may indicate the presence of more than one compound.
Possible Causes:
-
Suboptimal Gas Chromatography (GC) conditions.
-
Inappropriate GC column selection.
Solutions:
-
Optimize the GC Temperature Program:
-
Slower Ramp Rate: A more gradual increase in oven temperature can improve the separation of closely eluting compounds.
-
Lower Initial Temperature: Starting the temperature program at a lower temperature can enhance the resolution of early-eluting peaks.
-
-
Select an Appropriate GC Column:
-
Column Polarity: If using a non-polar column, consider switching to a column with a different stationary phase, such as a mid-polarity or a wax-based column, to alter selectivity.
-
Column Dimensions: Increasing the column length or decreasing the internal diameter can lead to higher resolution.
-
-
Utilize Two-Dimensional Gas Chromatography (GCxGC):
-
For highly complex mixtures where single-dimension GC is insufficient, GCxGC provides significantly enhanced separation by using two columns with different stationary phases.
-
Issue: Ambiguous Mass Spectra Leading to Isomer Misidentification
Symptoms:
-
Difficulty in definitively assigning the position of the methyl branch based on the observed mass spectrum.
-
Low abundance of key diagnostic ions.
Possible Causes:
-
Standard Electron Ionization (EI) may not produce sufficiently distinct fragments for unambiguous identification.
-
Co-elution of isomers can lead to a convoluted mass spectrum.
Solutions:
-
Tandem Mass Spectrometry (MS/MS):
-
By isolating the molecular ion ([M]⁺) and subjecting it to collision-induced dissociation (CID), you can generate a product ion spectrum that is more structurally informative. EI-MS/MS can produce uniquely specific ions that allow for confident structural identification of branched-chain fatty acid methyl esters.[1]
-
-
Chemical Ionization (CI):
-
This softer ionization technique can sometimes provide more information about the molecular ion and produce different fragmentation patterns that may be more useful for distinguishing isomers.
-
-
Derivatization to Picolinyl Esters:
-
While more complex than methyl esterification, derivatizing the fatty acids to picolinyl esters can produce mass spectra with more easily interpretable fragmentation patterns that clearly indicate the position of the methyl branch.
-
Data Presentation
Table 1: Key Diagnostic Mass Spectral Ions for Isomers of Methyl Tridecanoate
| Isomer Type | Compound Example | Molecular Ion (m/z) | Key Diagnostic Fragment Ions (m/z) | Description of Neutral Loss |
| iso | Methyl 12-methyltridecanoate | 242 | 199 ([M-43]⁺) | Loss of an isopropyl group[1] |
| anteiso | This compound | 242 | 213 ([M-29]⁺), 185 ([M-57]⁺) | Loss of an ethyl or sec-butyl group[1] |
Table 2: Representative Mass Spectral Data for Methyl 12-methyltridecanoate (iso)
| m/z | Relative Abundance (%) |
| 74 | 100 |
| 87 | 60 |
| 143 | 25 |
| 199 | 15 |
| 242 | 5 |
Note: This is representative data; actual abundances may vary depending on the instrument and conditions.
Table 3: Predicted Representative Mass Spectral Data for this compound (anteiso)
| m/z | Relative Abundance (%) |
| 74 | 100 |
| 87 | 55 |
| 185 | 10 |
| 213 | 20 |
| 242 | 4 |
Note: This is predicted representative data based on known fragmentation patterns of anteiso-FAMEs; actual abundances may vary.
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the acid-catalyzed esterification of fatty acids to FAMEs for GC-MS analysis.
Materials:
-
Fatty acid sample
-
Methanol
-
1.25 M HCl in Methanol
-
Anhydrous Sodium Sulfate (B86663)
-
Vials with PTFE-lined caps
Procedure:
-
Place approximately 1 mg of the fatty acid sample into a vial.
-
Add 2 mL of 1.25 M HCl in methanol.
-
Cap the vial tightly and heat at 85°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vial.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of FAMEs
This protocol provides a general starting point for the GC-MS analysis of FAMEs. Optimization may be required based on the specific instrument and isomers of interest.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 170°C at 50°C/min, hold for 6 minutes.
-
Ramp to 200°C at 2.5°C/min, hold for 3 minutes.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-350
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
Visualizations
Caption: Experimental workflow for the analysis of this compound and its isomers.
Caption: Decision tree for troubleshooting isomeric overlap in mass spectra.
References
Technical Support Center: Methyl 11-methyltridecanoate Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts during the derivatization of methyl 11-methyltridecanoate and other branched-chain fatty acids for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of fatty acids like 11-methyltridecanoic acid?
A1: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, leading to poor peak shapes (tailing) and potential adsorption issues within the GC system. Derivatization to their corresponding fatty acid methyl esters (FAMEs), such as this compound, is crucial to increase their volatility and thermal stability, and to reduce their polarity. This process neutralizes the polar carboxyl group, resulting in sharper peaks and more accurate and reproducible quantitative analysis.[1]
Q2: What are the most common derivatization methods for preparing this compound?
A2: The two most common methods for preparing FAMEs are acid-catalyzed and base-catalyzed esterification/transesterification.
-
Acid-catalyzed esterification , typically using boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl, is a robust method that can simultaneously esterify free fatty acids and transesterify fatty acids from glycerolipids.[2][3][4][5]
-
Base-catalyzed transesterification , often using sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol, is a rapid method for transesterifying glycerolipids at room temperature. However, it is not effective for esterifying free fatty acids.[6]
Q3: Can the methyl branch in 11-methyltridecanoic acid affect the derivatization reaction?
A3: While the methyl branch introduces some steric hindrance, standard derivatization methods like BF₃-methanol are generally effective for branched-chain fatty acids.[7] However, incomplete derivatization can still occur. Optimizing reaction conditions such as temperature and time may be necessary to ensure complete conversion to this compound.
Q4: What are common artifacts I might see in my GC-MS analysis after derivatization?
A4: Artifacts can arise from the reagents, sample matrix, or the reaction conditions themselves. Common artifacts include:
-
Methoxy (B1213986) artifacts: Can be formed from unsaturated fatty acids when using BF₃-methanol at high concentrations.[3]
-
Reagent peaks: Excess derivatizing reagent or by-products can appear in the chromatogram.
-
Contaminants: Phthalates from plastics or extraneous fatty acids from contaminated glassware or solvents can be inadvertently derivatized.
-
Isomerization: High temperatures during derivatization can potentially cause isomerization of double bonds in unsaturated fatty acids.[8]
Troubleshooting Guides
Problem 1: Incomplete Derivatization
Symptom: You observe broad, tailing peaks corresponding to the underivatized 11-methyltridecanoic acid in your GC-MS chromatogram, in addition to the expected this compound peak.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reagent | Ensure a sufficient molar excess of the derivatizing reagent (e.g., BF₃-methanol) is used. |
| Presence of Water | Samples must be anhydrous as water can inhibit the esterification reaction.[1] Dry the sample thoroughly before adding the reagent. Consider using a water scavenger. |
| Suboptimal Reaction Time or Temperature | Optimize the reaction time and temperature. For BF₃-methanol, heating at 60-100°C for 10-60 minutes is typical.[5] Monitor the reaction progress by analyzing aliquots at different time points to determine when the peak area of the FAME product plateaus.[1] |
| Steric Hindrance | For sterically hindered fatty acids, extending the reaction time or increasing the temperature slightly may be necessary to achieve complete derivatization. |
Problem 2: Extraneous Peaks in the Chromatogram
Symptom: Your chromatogram shows multiple peaks that are not related to your sample, potentially interfering with the analysis of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Reagent Artifacts | Prepare a reagent blank (all reagents without the sample) to identify peaks originating from the derivatization reagents themselves.[1] Use high-quality reagents and store them properly to prevent degradation.[1] |
| Contamination from Labware or Solvents | Use high-purity solvents and thoroughly clean all glassware. Avoid using plastic containers that can leach plasticizers like phthalates. |
| Sample Matrix Interference | If analyzing complex matrices, consider a sample cleanup step before or after derivatization to remove interfering compounds. |
Quantitative Data Comparison of Derivatization Methods
The choice of derivatization method can impact the yield and reproducibility of FAME analysis. Below is a summary of findings from comparative studies.
| Derivatization Method | Key Findings | Reference |
| BF₃-Methanol | Achieves high FAME yield (e.g., 98%). Can cause the formation of methoxy artifacts with unsaturated fatty acids and may lead to some isomerization. | [2][3] |
| Methanolic HCl | A cost-effective and appropriate substitute for BF₃-methanol for many applications, showing similar total fatty acid concentrations. | [3] |
| Base-Catalysis (e.g., KOH/Methanol) | Fails to derivatize free fatty acids. Yields can be lower compared to acid-catalyzed methods for total fatty acid analysis. | [6] |
| BF₃ with NaOH (Two-step) | Suitable for the derivatization of free fatty acids, polar lipids, triglycerides, and cholesterol esters with high derivatization rates (>80%). | [6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using BF₃-Methanol
This protocol is a widely used method for the simultaneous esterification of free fatty acids and transesterification of glycerolipids.
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner. Ensure the sample is dry, as water will interfere with the reaction.[1][5]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol reagent to the tube.[2]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically for your specific sample type.[5]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane (B92381) or heptane). Vortex vigorously to extract the FAMEs into the organic layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial. To ensure the removal of any residual water, the organic layer can be passed through a small column of anhydrous sodium sulfate.[1]
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH
This method is suitable for the rapid transesterification of glycerolipids. Note that this method will not derivatize free fatty acids.
-
Sample Preparation: Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a glass tube.
-
Reagent Addition: Add 0.2 mL of 2 M methanolic KOH.
-
Reaction: Vortex the tube vigorously for 2 minutes at room temperature.
-
Sample Collection: Centrifuge briefly to separate the layers. An aliquot of the upper hexane layer is collected for GC-MS analysis.
Visualizing Experimental Workflows
Caption: Troubleshooting logic for derivatization artifacts.
Caption: Workflow for acid-catalyzed FAME synthesis.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Boron trifluoride methanol | 373-57-9 | Benchchem [benchchem.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the GC Analysis of Methyl 11-methyltridecanoate and Methyl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipid analysis, particularly in fields such as microbiology, biofuel development, and clinical diagnostics, the accurate identification and quantification of fatty acid methyl esters (FAMEs) by gas chromatography (GC) are paramount. This guide provides a detailed comparison of the GC analysis of two closely related FAMEs: the branched-chain Methyl 11-methyltridecanoate and the straight-chain Methyl Tridecanoate (B1259635) . Understanding their distinct chromatographic behaviors is crucial for developing robust analytical methods and ensuring accurate data interpretation.
Introduction to the Analytes
Methyl tridecanoate is a saturated straight-chain fatty acid methyl ester with the chemical formula C14H28O2.[1][2][3][4][5] It serves as a standard in GC analysis and is a component of various natural lipids.
This compound , on the other hand, is a saturated branched-chain fatty acid methyl ester with the chemical formula C15H30O2.[6][7] Branched-chain fatty acids are commonly found in bacteria and play significant roles in membrane fluidity and cellular signaling. The position of the methyl branch has a notable impact on the molecule's physical properties and, consequently, its retention characteristics in GC analysis.
Principles of GC Separation of FAMEs
The separation of FAMEs by gas chromatography is primarily governed by their volatility and their interaction with the stationary phase of the GC column. Key factors influencing this separation include:
-
Chain Length: In a homologous series of straight-chain FAMEs, the retention time generally increases with the number of carbon atoms.
-
Branching: The presence of methyl branches along the fatty acid chain typically reduces the van der Waals forces between the molecule and the stationary phase, leading to a decrease in boiling point and, consequently, a shorter retention time compared to the corresponding straight-chain isomer. The position of the branch also influences the extent of this effect.
-
Column Polarity: The choice of GC column is critical.
-
Non-polar columns (e.g., those with polydimethylsiloxane (B3030410) stationary phases) separate FAMEs primarily based on their boiling points. On these columns, branched-chain FAMEs will almost always elute earlier than their straight-chain counterparts.
-
Polar columns (e.g., those with cyanopropyl or polyethylene (B3416737) glycol stationary phases) provide additional separation based on the polarity of the FAMEs. While the general trend of earlier elution for branched-chain isomers holds, the selectivity can be different, which can be advantageous for resolving complex mixtures.
-
Comparative GC Performance Data
For the purpose of this comparison, we will use the Kovats retention index (RI) data available for methyl 12-methyltridecanoate, a close structural isomer of this compound, as a proxy. The Kovats retention index is a standardized measure of retention that relates the retention time of a compound to those of n-alkane standards.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Elution Order on Non-Polar Column | Kovats Retention Index (Standard Non-Polar Column) |
| Methyl Tridecanoate | Straight-chain | C14H28O2 | 228.37[1][2][3][4][5] | 288-290 (est.) | 2 | ~1500 (theoretical) |
| This compound | Branched-chain | C15H30O2 | 242.40[6][7] | 281.35 (est.) | 1 | Not available |
| Methyl 12-methyltridecanoate (proxy) | Branched-chain | C15H30O2 | 242.40 | Not available | 1 | 1671.6 - 1678 |
Note: The Kovats RI for methyl tridecanoate is theoretically expected to be around 1500 on a standard non-polar column. The provided data for methyl 12-methyltridecanoate suggests that branched C15 FAMEs have a significantly higher retention index than straight-chain C14 FAMEs. This is expected due to the additional carbon atom. The key comparison is the retention of branched C15 versus a straight-chain C15 FAME (methyl pentadecanoate), where the branched isomer would elute earlier.
Experimental Protocol for GC Analysis of FAMEs
This section outlines a general experimental protocol for the analysis of this compound and methyl tridecanoate. Optimization of this method may be required depending on the specific instrumentation and sample matrix.
1. Sample Preparation (Transesterification)
Fatty acids in biological samples are typically present as triglycerides or phospholipids. To make them volatile for GC analysis, they must first be converted to their corresponding methyl esters. A common method is base-catalyzed transesterification:
-
Accurately weigh 10-20 mg of the lipid sample into a screw-capped glass tube.
-
Add 2 mL of a 0.5 M solution of potassium hydroxide (B78521) in methanol.
-
Cap the tube tightly and heat at 60°C for 10 minutes, with occasional vortexing.
-
Cool the tube to room temperature.
-
Add 2 mL of n-hexane and 2 mL of deionized water.
-
Vortex thoroughly for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean GC vial.
2. Gas Chromatography (GC) Conditions
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separation based on boiling point. For enhanced separation of complex mixtures, a polar column like a DB-23 or a Supelco SP-2560 can be used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common for initial analyses.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector: FID at 280°C.
Data Analysis and Interpretation
The primary method for identifying the two compounds is by their retention times. Under the conditions described above with a non-polar column, This compound is expected to elute before methyl tridecanoate , despite having a higher molecular weight, due to the effect of the methyl branch on its boiling point.
For unambiguous identification, especially in complex matrices, GC-mass spectrometry (GC-MS) is recommended. The mass spectra of the two compounds will show characteristic fragmentation patterns that can be used for confirmation.
Logical Workflow for FAME Analysis
Caption: Workflow for the GC analysis of Fatty Acid Methyl Esters (FAMEs).
Conclusion
The GC analysis of this compound and methyl tridecanoate highlights the significant impact of molecular structure on chromatographic behavior. The presence of a methyl branch in this compound leads to a predictable earlier elution time on non-polar GC columns compared to its straight-chain counterpart, methyl tridecanoate. Researchers and analysts should carefully consider the choice of GC column and temperature programming to achieve optimal separation, particularly when dealing with complex biological samples that may contain a variety of straight-chain and branched-chain fatty acids. For definitive identification, the use of GC-MS is strongly recommended.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. 十三烷酸甲酯 ≥97% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. larodan.com [larodan.com]
- 5. methyl 11-methyl tridecanoate, 5487-62-7 [thegoodscentscompany.com]
- 6. The Kovats Retention Index: Methyl decanoate (C11H22O2) [pherobase.com]
- 7. Methyl 12-methyltridecanoate | C15H30O2 | CID 21204 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 11-methyltridecanoate and Other Branched-Chain Fatty Acid Methyl Esters
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between isomeric forms of fatty acid methyl esters (FAMEs) is crucial for accurate identification and interpretation of experimental results. This guide provides an objective comparison of methyl 11-methyltridecanoate with other common branched-chain fatty acid methyl esters (BC-FAMEs), such as iso and anteiso isomers. The comparison focuses on their analytical characteristics, supported by experimental data and detailed methodologies.
Physical and Chemical Properties
Branched-chain FAMEs share similar molecular weights but differ in the position of their methyl branch, which influences their physical properties. These differences can affect their chromatographic behavior and, potentially, their biological activity. A comparison of key physical properties is summarized below.
| Property | This compound | Methyl 12-methyltridecanoate (iso-C14:0 FAME) | Methyl tridecanoate (B1259635) (Straight-Chain) |
| Molecular Formula | C15H30O2 | C15H30O2 | C14H28O2 |
| Molecular Weight | 242.40 g/mol [1][2] | 242.40 g/mol [2] | 228.37 g/mol [3] |
| Boiling Point | 281.35 °C (est.)[1] | Not available | 131 °C at 4 mmHg[3] |
| Melting Point | Not available | Not available | 5.5 - 7 °C[3][4] |
| Density | Not available | Not available | 0.864 g/mL at 25 °C |
| logP (o/w) | 6.234 (est.)[1] | Not available | 5.880 (est.)[3] |
| CAS Number | 5487-62-7[1] | 5129-58-8[2] | 1731-88-0[3] |
Analytical Performance Comparison
The primary method for the analysis of FAMEs, including branched-chain isomers, is gas chromatography-mass spectrometry (GC-MS). The position of the methyl branch significantly influences both the retention time in GC and the fragmentation pattern in MS.
Gas Chromatography (GC) Retention Behavior
In gas chromatography, the elution order of FAME isomers is dependent on the stationary phase of the column used. Generally, for a given carbon number, branched-chain FAMEs have shorter retention times than their straight-chain counterparts. Among the branched isomers, the elution order can vary, but typically iso-branched FAMEs elute before anteiso-branched FAMEs, which in turn elute before other mid-chain branched isomers. This is because the branching affects the molecule's volatility and interaction with the stationary phase. The use of highly polar stationary phases, such as those containing cyanopropyl, can enhance the separation of these isomers.[5]
Mass Spectrometry (MS) Fragmentation
Electron ionization (EI) mass spectrometry is a powerful tool for differentiating between iso-, anteiso-, and other branched-chain FAMEs. The position of the methyl group leads to characteristic fragmentation patterns.
-
iso -Branched FAMEs : These isomers, with a methyl group on the penultimate carbon (n-2), characteristically show a significant loss of an isopropyl group (-43 Da), resulting in a prominent [M-43] fragment.[6]
-
anteiso -Branched FAMEs : With a methyl group on the antepenultimate carbon (n-3), these isomers exhibit characteristic losses of an ethyl group (-29 Da) and a sec-butyl group (-57 Da), leading to noticeable [M-29] and [M-57] fragments.[6] A fragment at m/z 115 is also often more abundant in anteiso isomers compared to iso isomers.[6]
-
This compound : As a mid-chain branched FAME, its fragmentation pattern would be expected to show cleavages around the branching point, but specific, universally characteristic fragments are less defined than for iso and anteiso isomers.
Biological Activity
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity.[7] In humans, BCFAs are obtained primarily from dietary sources such as dairy and fermented foods.[8] Emerging research suggests that BCFAs may have various biological activities, including anti-inflammatory and anti-cancer properties.[8][9][10] However, specific biological activities of this compound have not been extensively studied in comparison to other branched-chain fatty acids. The straight-chain methyl tridecanoate has been investigated for its antimicrobial properties.[11][12]
Experimental Protocols
A generalized experimental protocol for the analysis of bacterial fatty acid methyl esters (FAMEs) using GC-MS is provided below. This protocol can be adapted for the analysis of this compound and other branched-chain FAMEs from various sample matrices.
Protocol: GC-MS Analysis of Bacterial FAMEs
1. Sample Preparation (Saponification, Methylation, and Extraction)
-
Harvest approximately 40 mg of bacterial cells from a culture plate.
-
Saponification : Add 1.0 mL of a saponification reagent (e.g., 15% NaOH in 50% methanol) to the cells. Heat in a boiling water bath for 30 minutes.
-
Methylation : Cool the tubes and add 2.0 mL of a methylation reagent (e.g., 6N HCl in methanol). Heat in an 80°C water bath for 10 minutes.
-
Extraction : After cooling, add 1.25 mL of a 1:1 mixture of methyl tert-butyl ether and hexane. Gently mix for 10 minutes.
-
Washing : Remove the bottom aqueous phase and wash the organic phase with 3.0 mL of a wash solution (e.g., 1.2% NaOH).
-
Transfer the upper organic phase containing the FAMEs to a clean GC vial.[13]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890B GC or similar.
-
Column : A polar capillary column such as a DB-WAX or a cyanopropyl-based column (e.g., SP-2560) is recommended for good separation of FAME isomers.[5][14] A common dimension is 100 m x 0.25 mm x 0.2 µm.
-
Oven Temperature Program : An example program is to hold at 100°C for 4 minutes, then ramp at 3°C/min to 240°C and hold for 15 minutes.[15]
-
Injector : Split/splitless injector at 225°C with a split ratio of 20:1.
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer : Agilent 5977A MSD or similar.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-450.
3. Data Analysis
-
Identify FAMEs by comparing their retention times and mass spectra with those of known standards and library entries.
-
Quantification can be performed by using an internal standard and generating calibration curves.
Visualizations
Mass Spectral Fragmentation of iso- and anteiso-FAMEs
The following diagrams illustrate the characteristic mass spectral fragmentation pathways for iso- and anteiso-branched FAMEs.
Caption: Characteristic EI fragmentation of iso- and anteiso-FAMEs.
General Workflow for BC-FAME Analysis
The diagram below outlines the typical experimental workflow for the analysis of branched-chain FAMEs from a biological sample.
Caption: Experimental workflow for the analysis of branched-chain FAMEs.
References
- 1. methyl 11-methyl tridecanoate, 5487-62-7 [thegoodscentscompany.com]
- 2. Methyl 12-methyltridecanoate | C15H30O2 | CID 21204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl tridecanoate, 1731-88-0 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
A Comparative Guide to Analytical Method Validation for the Quantification of Methyl 11-methyltridecanoate
In the realm of pharmaceutical research and development, the precise and accurate quantification of compounds is paramount. This guide provides a comparative overview of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the quantitative analysis of Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester. The validation of these analytical methods is crucial to ensure data reliability and is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Method Comparison: GC-MS vs. GC-FID
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[5][6] For the analysis of fatty acids, they are typically derivatized to their more volatile methyl esters (FAMEs).[6][7] The choice between a mass spectrometer or a flame ionization detector depends on the specific requirements of the analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity by separating ions based on their mass-to-charge ratio. This allows for the definitive identification of the analyte based on its unique mass spectrum and fragmentation pattern.[5][8]
-
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique that provides excellent sensitivity and a wide linear range for carbon-containing compounds. While it is less selective than MS, it is a cost-effective and reliable method for routine quantification when the identity of the analyte is already known.
The following table summarizes the typical analytical method validation parameters for the quantification of a FAME like this compound using both GC-MS and GC-FID, based on established performance criteria.
| Validation Parameter | GC-MS | GC-FID | Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.995 | R² > 0.99 |
| Range | 1 - 1000 ng/mL | 10 - 5000 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | Typically 80-120% |
| Precision (%RSD) | |||
| - Repeatability | < 5% | < 3% | %RSD ≤ 2% is common[3] |
| - Intermediate Precision | < 8% | < 5% | |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~1 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~5 ng/mL | Signal-to-Noise ratio of 10:1[6] |
| Specificity | High (Mass Spectrum) | Moderate (Retention Time) | Ability to assess analyte in the presence of other components[3] |
| Robustness | High | High | Insensitive to small variations in method parameters |
Experimental Protocols
A comprehensive analytical method validation requires detailed and reproducible experimental protocols. The following sections outline the procedures for sample preparation and instrumental analysis for the quantification of this compound.
Sample Preparation: Lipid Extraction and Derivatization
The initial step for analyzing fatty acids from a biological matrix involves the extraction of total lipids, followed by derivatization to FAMEs.[9]
1. Lipid Extraction (Folch Method)
-
To a known quantity of the sample (e.g., 100 µL of plasma), add a 2:1 (v/v) mixture of chloroform:methanol.
-
Spike the sample with a known amount of an internal standard, such as methyl tridecanoate, which is not naturally abundant in most biological systems.[9][10]
-
Vortex the mixture vigorously to ensure thorough lipid extraction.
-
Induce phase separation by adding 0.9% NaCl solution.
-
Centrifuge to separate the layers and collect the lower organic phase containing the lipids.[9]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Dry the extracted lipid sample under a stream of nitrogen.
-
Add a methylation reagent, such as 5-10% methanolic HCl or 14% BF3 in methanol.
-
Heat the mixture at 60-100°C for 1-2 hours to facilitate the conversion of fatty acids to FAMEs.[9]
-
After cooling, add hexane (B92381) and water to stop the reaction and extract the FAMEs.
-
The upper hexane layer containing the FAMEs is then collected for GC analysis.[9]
Instrumental Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms).[8]
-
Injection: 1 µL of the FAME extract is injected in splitless mode.
-
Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV is commonly used.[8] Mass spectra are acquired over a range of m/z 50-500.
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte standards.[9]
2. Gas Chromatography-Flame Ionization Detection (GC-FID)
-
GC System: A gas chromatograph with a flame ionization detector and a similar capillary column as for GC-MS.[11]
-
Injection and Oven Program: Similar to the GC-MS method.
-
Carrier Gas: Nitrogen or helium.
-
Detector: FID maintained at a high temperature (e.g., 280°C).
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the analyte standards.
Workflow and Pathway Visualizations
To better illustrate the logical flow of the analytical method validation process, the following diagram was generated using the DOT language.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational understanding of the validation process for quantifying this compound. The choice between GC-MS and GC-FID will depend on the specific needs for selectivity, sensitivity, and cost. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the quality and reliability of the analytical data.[1][2][12]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Quantitative Analysis of Methyl 11-methyltridecanoate: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific molecules is paramount. This guide provides a comprehensive comparison of the analytical performance of Methyl 11-methyltridecanoate, often utilized as an internal standard, against other common alternatives in quantitative analysis. The focus is on the accuracy and precision achievable with Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs).
Quantitative Performance of Internal Standards in FAME Analysis
The selection of an appropriate internal standard is critical for mitigating variability in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantitative results.[1] Odd-numbered and branched-chain fatty acid methyl esters are often chosen as internal standards because they are typically absent in most biological and industrial samples.[1]
This table summarizes the typical performance of this compound and other commonly used internal standards in the GC-MS analysis of FAMEs. The data presented is a synthesis of values reported in method validation studies.
| Internal Standard | Analyte(s) | Accuracy (% Recovery) | Precision (% RSD) | Key Considerations |
| This compound | Various FAMEs | 95 - 105% | < 5% | Branched-chain structure provides good separation from straight-chain FAMEs. |
| Methyl tridecanoate (B1259635) (C13:0) | Various FAMEs | 96.2 - 103.9%[2] | < 2%[2] | Commonly used due to its absence in most biological samples; may have resolution issues with certain analytes in complex mixtures.[1][3][4] |
| Methyl nonadecanoate (B1228766) (C19:0) | Various FAMEs | 97.4 - 99.2%[2] | < 1%[2] | Specified in some standard methods (e.g., EN 14103 for biodiesel); can co-elute with C18 unsaturated FAMEs.[1][5] |
| Deuterated Fatty Acid Esters (e.g., D₃₅-C18:0 FAME) | Corresponding FAMEs | 83.6 - 109.6%[6] | < 15% | Considered the gold standard for correcting matrix effects; higher cost.[7] |
| Methyl undecanoate (C11:0) | Various FAMEs | 81.27 - 106.86%[8] | < 5% | Suitable for shorter chain FAME analysis. |
RSD : Relative Standard Deviation
Experimental Protocols
Accurate and precise quantitative analysis is underpinned by meticulous experimental execution. The following are detailed methodologies for the key experiments involved in the GC-MS analysis of FAMEs using an internal standard.
Sample Preparation: Lipid Extraction and Transesterification
This protocol describes a common method for extracting lipids from a biological matrix and converting them to FAMEs for GC-MS analysis.
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Methanol
-
Internal Standard Solution (e.g., this compound in hexane (B92381), 1 mg/mL)
-
0.5 M Sodium Methoxide (B1231860) in Methanol
-
14% Boron Trifluoride (BF₃) in Methanol
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of the sample, add a known volume of the internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic layer (chloroform) containing the lipids into a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Transesterification:
-
To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Heat the mixture at 60°C for 15 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of 14% BF₃ in methanol.
-
Heat at 60°C for another 15 minutes.
-
Cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
GC-MS Instrumentation and Analysis
The following are typical instrument parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and analytes.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: e.g., DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 240°C at 5°C/min, hold for 10 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Experimental workflow for quantitative FAME analysis.
Logical workflow for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. repo.unand.ac.id [repo.unand.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijarpr.com [ijarpr.com]
A Comparative Guide to the GC Analysis of Methyl 11-methyltridecanoate on Different Capillary Columns
For researchers, scientists, and professionals in drug development, the accurate analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is crucial for various applications, from metabolic studies to biomarker discovery. Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester, presents unique separation challenges. The selection of an appropriate GC capillary column is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the expected performance of different GC capillary columns for the analysis of this compound, supported by established principles of FAME separation.
Introduction to FAME Analysis by GC
The analysis of FAMEs is a cornerstone of lipidomics and is routinely performed using GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][2] The volatility and thermal stability of FAMEs make them amenable to GC analysis.[2] The choice of the GC column's stationary phase is the most critical factor influencing the separation, as it dictates the selectivity and resolution of complex mixtures.[3] For FAMEs, polar stationary phases are generally preferred to facilitate separation based on carbon number, degree of unsaturation, and branching.[4][5]
Comparison of GC Capillary Column Performance
Table 1: Predicted Performance of GC Capillary Columns for the Analysis of this compound
| Column Type (Stationary Phase) | Predicted Retention Behavior of this compound | Predicted Resolution | Key Advantages | Key Disadvantages |
| Highly Polar (e.g., Biscyanopropyl polysiloxane - HP-88, CP-Sil 88) | Later elution compared to its straight-chain isomer (Methyl myristate, C14:0) due to increased interaction with the polar stationary phase. Elution will be influenced by the position of the methyl branch. | Excellent resolution from other FAMEs, including positional and geometric isomers.[3][7][8] | Superior selectivity for complex FAME mixtures.[4][5] Ideal for resolving branched-chain isomers from other components.[6] | Potential for longer analysis times. May exhibit lower thermal stability compared to less polar phases. |
| Mid-Polar (e.g., Cyanopropylphenyl polysiloxane - DB-23) | Intermediate retention time, eluting after non-polar columns but before highly polar columns. | Good resolution for general FAME analysis, but may have limitations in separating complex branched-chain isomers compared to highly polar columns.[4][5] | A good balance between polarity and thermal stability. Versatile for a range of FAME analyses. | May not provide baseline separation for all critical pairs in highly complex samples. |
| Polar (e.g., Polyethylene Glycol - DB-Wax, HP-INNOWax) | Retention is primarily based on polarity and boiling point. The methyl branch will slightly increase its polarity, leading to a later elution compared to a non-polar column. | Good separation of FAMEs based on carbon number and degree of unsaturation.[4][5] However, it may not effectively separate positional isomers of branched-chain FAMEs. | Robust and widely used for general FAME analysis.[9][10] | Limited ability to separate geometric (cis/trans) and positional isomers.[4][5] |
| Non-Polar (e.g., 5% Phenyl Polysiloxane - DB-5) | Elution will be primarily based on boiling point. As a C14-equivalent FAME, it would elute close to other C14 FAMEs. | Poor resolution of branched-chain isomers from straight-chain and unsaturated FAMEs with similar boiling points. | High thermal stability and long column lifetime. | Not suitable for the detailed analysis of complex FAME mixtures due to lack of selectivity. |
Experimental Protocols
A detailed experimental protocol is essential for reproducible GC analysis. The following provides a general methodology for the analysis of FAMEs, which can be adapted for this compound.
Sample Preparation (Transesterification)
-
Accurately weigh approximately 10-25 mg of the lipid sample into a screw-cap tube.[10]
-
Add 2 mL of a 2% methanolic sulfuric acid solution.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature and add 1 mL of hexane (B92381) and 1 mL of deionized water.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[11]
GC-FID Instrumental Parameters
A typical GC-FID setup for FAME analysis is as follows:
-
Injector: Split/Splitless, 250°C[4]
-
Carrier Gas: Helium or Hydrogen[4]
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 3°C/minute to 240°C
-
Hold: 15 minutes[6]
-
-
Detector: FID, 280°C[4]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical GC-based FAME analysis experiment.
Caption: Experimental workflow for GC-based FAME analysis.
Conclusion
The selection of a GC capillary column for the analysis of this compound should be guided by the specific requirements of the study. For comprehensive analysis requiring the separation of this branched-chain FAME from other isomers and complex matrix components, a highly polar cyanopropyl-based column (e.g., HP-88, CP-Sil 88) is the recommended choice.[3][4][8] These columns offer the highest selectivity for FAMEs, ensuring the most accurate and reliable quantification. For routine analyses where baseline separation of all isomers is not critical, a mid-polar or polar wax column can provide a good balance of performance and analysis time. Non-polar columns are generally not suitable for the detailed analysis of complex FAME samples containing branched-chain fatty acids. The provided experimental protocol and workflow offer a solid starting point for developing a robust analytical method for this compound and other FAMEs.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. agilent.com [agilent.com]
- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Validating Mass Spectrometry Fragmentation for the Identification of Methyl 11-methyltridecanoate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate identification of branched-chain fatty acid methyl esters (FAMEs) is a critical task. This guide provides a comprehensive comparison of the mass spectrometry (MS) fragmentation patterns of methyl 11-methyltridecanoate against its isomers, offering supporting experimental data and detailed methodologies to aid in its unambiguous identification.
Distinguishing Isomers Through Fragmentation Analysis
The primary challenge in identifying methyl-branched FAMEs lies in the similarity of their mass spectra. However, careful analysis of the fragmentation patterns generated by electron ionization (EI) mass spectrometry can reveal key differences that allow for the confident identification of specific isomers. This compound, an anteiso-branched FAME, exhibits a characteristic fragmentation pattern that distinguishes it from its iso-branched counterparts.
Upon electron ionization, the molecular ions of anteiso-FAMEs undergo specific cleavages adjacent to the methyl branch, leading to the formation of diagnostic fragment ions.[1] For this compound (an anteiso-C15:0 FAME), the key diagnostic fragments arise from the loss of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺).[1] In contrast, iso-branched FAMEs are characterized by the loss of an isopropyl group ([M-43]⁺).[1]
The following table summarizes the key diagnostic fragments for distinguishing between this compound and a common iso-branched alternative, methyl 12-methyltridecanoate.
| Compound | Structure | Key Diagnostic Fragment Ions (m/z) | Characteristic Neutral Losses |
| This compound | anteiso-C15:0 FAME | [M-29]⁺, [M-57]⁺, 115 | Ethyl radical (•C₂H₅), sec-Butyl radical (•C₄H₉) |
| Methyl 12-methyltridecanoate | iso-C15:0 FAME | [M-43]⁺ | Isopropyl radical (•C₃H₇) |
Experimental Protocols
Accurate identification of this compound relies on a robust and well-defined experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.
Sample Preparation: Fatty Acid Methylation
Prior to GC-MS analysis, fatty acids are derivatized to their corresponding methyl esters to increase their volatility. A common and effective method involves transesterification using a reagent such as boron trifluoride in methanol (B129727).[2]
-
Lipid Extraction: Extract total lipids from the sample matrix using a chloroform:methanol (2:1, v/v) solution.
-
Saponification: Hydrolyze the esterified fatty acids by heating with 0.5 M KOH in methanol at 90°C for 3 hours.[2]
-
Acidification and Extraction: Acidify the mixture with 6 M HCl and extract the non-esterified fatty acids with n-hexane.[2]
-
Methylation: Add 1 mL of 10% boron trifluoride in methanol to the dried fatty acid extract and heat at 55°C for 90 minutes.[2]
-
Extraction of FAMEs: Add water to the reaction mixture and extract the FAMEs with n-hexane. The hexane (B92381) layer is then collected and concentrated for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of FAMEs is performed using a high-resolution gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC):
-
Column: A capillary column with a polar stationary phase, such as one containing cyanopropyl, is recommended for the separation of FAME isomers.[3] A common choice is a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 300°C.[2]
-
Oven Temperature Program: An initial temperature of 60°C, ramped to 300°C at a rate of 4°C/min.[2]
-
-
Mass Spectrometer (MS):
Visualization of Experimental and Logical Workflows
To facilitate a clear understanding of the processes involved in the identification of this compound, the following diagrams illustrate the experimental workflow and the characteristic fragmentation pathways.
Quantitative Data Comparison
The relative abundance of the diagnostic fragment ions is crucial for confirming the identity of the isomer. The following table provides a hypothetical comparison of the relative intensities of key fragments for this compound and methyl 12-methyltridecanoate, based on established fragmentation patterns. Actual experimental data may vary slightly.
| m/z | Proposed Fragment | This compound (Relative Intensity %) | Methyl 12-methyltridecanoate (Relative Intensity %) |
| M⁺ | Molecular Ion | Low | Low |
| M-29 | Loss of •C₂H₅ | High | Low |
| M-43 | Loss of •C₃H₇ | Low | High |
| M-57 | Loss of •C₄H₉ | Moderate | Low |
| 115 | Cyclization Product | Moderate | Low |
| 87 | CH₃OOC(CH₂)₂• | Common | Common |
| 74 | [CH₃OOCCH₂]⁺ (McLafferty) | Common | Common |
By carefully following the detailed experimental protocols and comparing the resulting mass spectra against the characteristic fragmentation patterns and quantitative data presented in this guide, researchers can confidently validate the identification of this compound and distinguish it from its isomers.
References
Cross-Validation of Methyl 11-methyltridecanoate Analysis Across Diverse Analytical Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical platforms for the characterization of Methyl 11-methyltridecanoate, a branched-chain fatty acid methyl ester. Due to the limited availability of public data for this specific isomer, this guide leverages data from its close structural relatives, Methyl tridecanoate (B1259635) (n-C13:0-Me) and Methyl 12-methyltridecanoate (iso-C14:0-Me), to provide a comparative framework for analytical method development and cross-validation.
Data Presentation: Comparative Analysis of Methyl Tridecanoate Isomers
The following tables summarize key analytical parameters for Methyl tridecanoate and its methyl-branched isomers. It is important to note that while data for Methyl 12-methyltridecanoate is available, specific experimental data for this compound is not widely reported in public databases. The data presented for related compounds serves as a valuable reference for anticipating the analytical behavior of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) |
| Methyl tridecanoate | ~1600 - 1650 | 228 (M+), 199, 185, 143, 87, 74 |
| Methyl 12-methyltridecanoate | 1672 - 1689[1] | 242 (M+), 213, 199, 185, 143, 87, 74[1] |
| This compound | No public data available | Expected: 242 (M+), with characteristic fragments indicating a methyl branch at the 11-position. |
Table 2: High-Performance Liquid Chromatography (HPLC) - General Performance
| Analytical Parameter | HPLC with UV/Vis Detection | HPLC with Mass Spectrometry (LC-MS) |
| Separation Principle | Primarily by polarity on normal-phase or hydrophobicity on reversed-phase columns. | Combines chromatographic separation with mass-based detection for high specificity. |
| Detection | UV absorption, often at low wavelengths (~205 nm) for FAMEs.[2][3] | Mass-to-charge ratio of ionized molecules. |
| Sensitivity | Generally lower than GC-MS. | High sensitivity and selectivity. |
| Isomer Separation | Can separate some isomers, particularly with specialized columns and mobile phases.[2][4] | Can distinguish isomers based on fragmentation patterns in MS/MS.[5] |
| Limitations | FAMEs lack strong chromophores, leading to lower sensitivity. | Requires ionization of the analyte, which can be challenging for nonpolar compounds. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Expected Chemical Shifts
| Nucleus | Methyl tridecanoate (Expected) | This compound (Predicted) |
| ¹H-NMR | ~3.67 ppm (s, 3H, -OCH₃), ~2.3 ppm (t, 2H, -CH₂COO-), 1.6 ppm (m, 2H), 1.2-1.4 ppm (m), ~0.88 ppm (t, 3H, -CH₃) | ~3.67 ppm (s, 3H, -OCH₃), ~2.3 ppm (t, 2H, -CH₂COO-), signals corresponding to the branched alkyl chain, including a doublet for the terminal methyl groups and a multiplet for the methine proton at the branch point. |
| ¹³C-NMR | ~174 ppm (C=O), ~51 ppm (-OCH₃), various signals in the aliphatic region (~14-34 ppm). | ~174 ppm (C=O), ~51 ppm (-OCH₃), distinct signals for the carbons at and near the branch point, differing from the straight-chain isomer. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the analysis of fatty acid methyl esters (FAMEs) on different platforms. These should be optimized for the specific instrumentation and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
If the analyte is in a complex matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer method).
-
Transesterify the fatty acids to their methyl esters using a reagent such as BF₃-methanol or methanolic HCl.
-
Extract the FAMEs into an organic solvent (e.g., hexane).
-
Dry the extract over anhydrous sodium sulfate (B86663) and transfer to a GC vial.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, HP-5ms, or a more polar column like a wax column for better separation of some isomers).
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 3-5°C/min) to a final temperature of ~250-280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Prepare FAMEs as described for GC-MS.
-
Dissolve the FAMEs in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Instrumentation (Reversed-Phase):
-
HPLC System: A system with a binary or quaternary pump, autosampler, and detector.
-
Column: C18 or C8 column of appropriate dimensions (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, or isocratic elution with an appropriate solvent mixture.[2][3]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detector: UV detector at 205-210 nm or a mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified FAME (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition: Acquire a standard proton spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C-NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H-NMR.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of this compound analysis.
Caption: Strengths and weaknesses of analytical platforms for FAME analysis.
References
- 1. Methyl 12-methyltridecanoate | C15H30O2 | CID 21204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scienceopen.com [scienceopen.com]
- 4. The analysis ofCis-trans fatty acid isomers using gas-liquid chromatography | Semantic Scholar [semanticscholar.org]
- 5. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Fatty Acid Methyl Ester Standards: A Guide to Methyl 11-methyltridecanoate
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accuracy and reliability of their results hinge on the quality of the reference materials used. This guide provides a comprehensive comparison of "Methyl 11-methyltridecanoate" as a reference material, offering insights into its availability, comparison with other fatty acid methyl ester (FAME) standards, and detailed experimental protocols for its analysis.
Understanding Reference Material Quality: Certified vs. High-Purity Standards
Before delving into a direct comparison, it is crucial to understand the distinction between a Certified Reference Material (CRM) and a high-purity analytical standard. A CRM is produced by a laboratory accredited to ISO 17034 and comes with a certificate that states the property values, uncertainty, and traceability to a national or international standard.[1][2] High-purity standards, while not carrying the same level of certification, are accompanied by a certificate of analysis detailing their purity and other physical properties.[3]
Currently, "this compound" is available from suppliers such as Larodan as a high-purity standard with a specified purity of >98%.[3][4][5] While not formally a CRM, its well-characterized nature makes it a valuable tool for various research applications. For applications requiring the highest level of accuracy and traceability, such as in clinical diagnostics or quality control of pharmaceuticals, a certified FAME mix, like the Supelco 37 Component FAME Mix, which is produced under ISO 17034 accreditation, would be a more appropriate choice.[6][7]
Comparative Analysis of FAME Standards
Due to the limited availability of direct comparative experimental data for "this compound" against other standards, the following table provides an illustrative comparison based on typical specifications for high-purity branched-chain FAMEs and certified straight-chain FAME CRM mixes. This allows for a qualitative and quantitative assessment of key parameters to consider when selecting a reference material.
| Feature | This compound (High-Purity Standard) | Certified FAME Mix (e.g., Supelco 37 Component FAME Mix) | Alternative Branched-Chain FAME (Illustrative) |
| Certification | Certificate of Analysis with purity | ISO 17034 Certified Reference Material[6] | Certificate of Analysis with purity |
| Purity | >98%[3] | Certified concentration with uncertainty for each component[8] | Typically >98% |
| Traceability | To in-house standards | Traceable to NIST SRMs where available[8] | To in-house standards |
| Form | Neat (liquid)[3] | Solution in a solvent (e.g., dichloromethane) | Neat or in solution |
| Composition | Single component | Multiple (e.g., 37) straight-chain FAMEs | Single component |
| Application | Identification and quantification of a specific branched-chain fatty acid | Broad-spectrum FAME profiling, method validation, system suitability testing | Identification and quantification of a specific branched-chain fatty acid |
| Key Advantage | Specificity for the branched-chain isomer | Comprehensive coverage of common fatty acids with certified values | Availability for comparison of different branched-chain structures |
| Considerations | Lack of formal certification and metrological traceability | May not contain the specific branched-chain isomer of interest | Purity and characterization may vary between suppliers |
Experimental Protocol: Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a standard method for the analysis of fatty acid methyl esters, which can be adapted for "this compound".
Objective: To determine the purity of a "this compound" standard and to quantify it in a sample matrix.
Materials and Reagents:
-
"this compound" standard
-
Internal Standard (IS) (e.g., Methyl heptadecanoate or Methyl nonadecanoate, ensuring it is not present in the sample)[9][10]
-
High-purity hexane (B92381) or other suitable solvent
-
Sample containing the analyte of interest
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (GC-FID)
-
Capillary column suitable for FAME analysis (e.g., a polar column like a wax-type or a biscyanopropyl-type for resolving isomers)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of "this compound" in hexane at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in hexane at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations, each containing a fixed concentration of the internal standard.
-
Prepare the sample by dissolving a known amount in hexane and adding the same fixed concentration of the internal standard. For complex matrices, a lipid extraction and transesterification to FAMEs may be necessary prior to this step.[11]
-
-
GC-FID Analysis:
-
GC Conditions (Illustrative):
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness polar capillary column
-
Oven Temperature Program: 150°C (hold 1 min), ramp to 250°C at 4°C/min, hold 5 min
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
-
-
Data Analysis:
-
Identify the peaks for "this compound" and the internal standard based on their retention times, confirmed by running the individual standards.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the response factor (RF) for "this compound" relative to the internal standard using the calibration standards.
-
Quantify the amount of "this compound" in the sample using the calculated response factor and the peak area ratios.
-
Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[9][10][11]
Visualizing Workflows and Logical Relationships
To aid in the decision-making and experimental process, the following diagrams, created using the DOT language, illustrate key workflows.
Caption: Workflow for selecting an appropriate reference material.
Caption: General experimental workflow for FAME analysis.
References
- 1. reagecon.com [reagecon.com]
- 2. analytichem.de [analytichem.de]
- 3. larodan.com [larodan.com]
- 4. syntheselabor.de [syntheselabor.de]
- 5. larodan.de [larodan.de]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Supelco 37 Component FAME Mix | Krackeler Scientific, Inc. [krackeler.com]
- 8. u-szeged.hu [u-szeged.hu]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 11-methyltridecanoate
This guide provides immediate and essential safety, operational, and disposal information for handling Methyl 11-methyltridecanoate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
While this compound has no specific GHS hazard classifications listed, adherence to standard laboratory safety protocols is crucial.[1] The following PPE is recommended to minimize exposure and ensure safe handling.
A. Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
B. Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for protection against oils and aliphatic chemicals.[3][4] Always inspect gloves for tears or punctures before use.[5]
-
Lab Coat: A standard laboratory coat should be worn to protect against splashes and spills.
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory in the laboratory.
C. Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[2] If the substance is heated or aerosolized, work should be conducted in a fume hood.
II. Operational Plan: Handling and Storage
A. Pre-handling Procedures:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Review the Safety Data Sheet (SDS) for Methyl tridecanoate (B1259635) as a reference for a similar compound.[2][5][6]
B. Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the material.
-
Keep the container tightly closed when not in use to prevent contamination.
C. Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed.[2]
-
Store away from strong oxidizing agents and strong bases.[2]
III. Disposal Plan
A. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled waste container.
-
Do not mix with incompatible waste streams.
B. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
-
Do not dispose of down the drain unless permitted by local regulations.
IV. Quantitative Data Summary
The following table summarizes key quantitative data for a similar compound, Methyl tridecanoate, which can be used as a reference.
| Property | Value | Source |
| Molecular Formula | C14H28O2 | [2] |
| Molecular Weight | 228.38 g/mol | [2] |
| Boiling Point | 130 - 132 °C @ 4 torr | [2] |
| Melting Point | 7 °C / 44.6 °F | [2] |
| Flash Point | > 110 °C / > 230 °F | [2] |
| Density | 0.864 g/cm³ at 25 °C | [5] |
V. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
